Boc-phe-gly-ome
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYDBLGWCUNDCJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Boc-phe-gly-ome and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Core Introduction: Definition and Chemical Identity
Boc-phe-gly-ome, systematically known as N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester, is a protected dipeptide derivative.[1] It consists of two amino acids, L-phenylalanine (Phe) and glycine (Gly), linked by a peptide bond.[2] The molecule is strategically modified at its termini to control reactivity during chemical synthesis. The N-terminus of the phenylalanine residue is protected by a tert-butoxycarbonyl (Boc) group, while the C-terminus of the glycine residue is protected as a methyl ester (OMe).[2]
This dual-protection strategy makes this compound a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis.[2] The Boc group provides stable protection to the amino group under neutral and basic conditions but can be readily removed under specific acidic conditions, allowing for the controlled, sequential addition of further amino acids to build a longer peptide chain. Similarly, the methyl ester protects the carboxylic acid group, preventing it from participating in unwanted side reactions.
Its primary role is as an intermediate in the solution-phase or solid-phase synthesis of more complex peptides and peptidomimetics, which are widely investigated in drug discovery for potential therapeutic applications.
Physicochemical and Structural Data
Quantitative and structural data for this compound are crucial for its application in experimental settings. The following table summarizes its key properties.
| Property | Value | Source |
| IUPAC Name | methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate | |
| Synonyms | N-Boc-phenylalanylglycine methyl ester, Boc-L-phenylalanyl-glycine methyl ester | |
| CAS Number | 7625-57-2 | |
| Molecular Formula | C₁₇H₂₄N₂O₅ | |
| Molecular Weight | 336.38 g/mol | |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Isomeric SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)NCC(=O)OC | |
| InChI Key | KRYDBLGWCUNDCJ-ZDUSSCGKSA-N | |
| Storage | -20°C | |
| XLogP3 (Computed) | 1.9 |
Synthesis and Experimental Protocol
The synthesis of this compound is a standard example of peptide bond formation, a fundamental reaction in medicinal chemistry and chemical biology. The process involves the coupling of an N-terminally protected amino acid (Boc-Phe-OH) with a C-terminally protected amino acid (H-Gly-OMe).
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound via peptide coupling.
Detailed Experimental Protocol: Carbodiimide-Mediated Synthesis
This protocol describes the synthesis of this compound using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent.
Materials:
-
Boc-L-Phe-OH (1.0 equivalent)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.05 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.05 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Stir the solution at room temperature for 10 minutes.
-
Activation: Cool the flask to 0°C in an ice bath. Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Amine Addition: In a separate flask, suspend H-Gly-OMe·HCl (1.05 eq) in DCM and add DIPEA (1.05 eq) to neutralize the hydrochloride salt, forming the free amine. Stir for 15 minutes.
-
Coupling Reaction: Add the free amine solution from step 3 to the activated acid solution from step 2 at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid or viscous oil. Purify the crude material via flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Applications in Research and Development
This compound serves as a fundamental component in the synthesis of peptides for various research and therapeutic purposes.
-
Peptide Synthesis: Its most direct application is as a dipeptide building block. Incorporating a pre-formed dipeptide can improve synthesis efficiency and help overcome challenges associated with difficult coupling sequences.
-
Drug Development: Peptides and peptidomimetics synthesized using this intermediate are explored as potential therapeutic agents, including enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents.
-
Bioconjugation: Derivatives of this compound can be used in bioconjugation strategies to link peptides to other molecules, such as fluorescent dyes, labels, or drug payloads.
As it is a synthetic intermediate, this compound itself does not possess a direct biological mechanism of action; its function is realized in the final peptide sequence it helps to create.
References
In-Depth Technical Guide to Boc-Phe-Gly-OMe: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe). It details experimental protocols for its synthesis and characterization and discusses its primary applications in peptide chemistry and drug development.
Core Physical and Chemical Properties
This compound is a dipeptide derivative widely utilized as a fundamental building block in the synthesis of more complex peptides.[1] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the phenylalanine residue and the methyl ester on the C-terminus of the glycine residue allow for controlled and sequential peptide chain elongation.[1]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₂O₅ | [1][2] |
| Molecular Weight | 336.4 g/mol | [1] |
| CAS Number | 7625-57-2 | |
| IUPAC Name | methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate | |
| Melting Point | 104-105 °C | |
| Appearance | White solid | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Computed LogP | 1.9 | |
| Topological Polar Surface Area | 93.7 Ų |
Synthesis and Purification
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the formation of a peptide bond between the carboxyl group of N-Boc-L-phenylalanine (Boc-Phe-OH) and the amino group of glycine methyl ester (Gly-OMe).
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
N-Boc-L-phenylalanine (Boc-Phe-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Methylmorpholine (NMM) or other non-nucleophilic base
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane or petroleum ether
Procedure:
-
Preparation of Glycine Methyl Ester Free Base: Dissolve glycine methyl ester hydrochloride (1.0 eq) in dichloromethane. To this solution, add N-methylmorpholine (1.1 eq) at 0°C and stir for 15 minutes to neutralize the hydrochloride salt and generate the free amine.
-
Coupling Reaction: In a separate flask, dissolve N-Boc-L-phenylalanine (1.0 eq) in dichloromethane. Add this solution to the glycine methyl ester solution. To the combined mixture, add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise at 0°C with continuous stirring. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: After 24 hours, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU, and wash the residue with dichloromethane.
-
Aqueous Extraction: Combine the filtrate and washings. Transfer the organic solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or chloroform and petroleum ether to afford pure this compound as a white solid.
Synthesis Workflow
Caption: Solution-phase synthesis workflow for this compound.
Spectral Characterization
Expected ¹H NMR Spectral Data (in CDCl₃)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Boc (9H) | ~1.4 | s |
| Phe Cα-H (1H) | ~4.4 | m |
| Phe Cβ-H₂ (2H) | ~3.1 | m |
| Phe Aromatic (5H) | ~7.2-7.3 | m |
| Gly Cα-H₂ (2H) | ~4.0 | d |
| OMe (3H) | ~3.7 | s |
| Phe NH (1H) | ~5.2 | d |
| Gly NH (1H) | ~6.7 | t |
Expected ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Expected Chemical Shift (ppm) |
| Boc C(CH₃)₃ | ~28.3 |
| Boc C (CH₃)₃ | ~80.0 |
| Phe Cα | ~55.0 |
| Phe Cβ | ~38.0 |
| Phe Aromatic | ~127-136 |
| Gly Cα | ~41.0 |
| OMe | ~52.3 |
| Boc C=O | ~155.5 |
| Phe C=O | ~171.0 |
| Gly C=O | ~170.0 |
Mass Spectrometry
The expected monoisotopic mass of this compound (C₁₇H₂₄N₂O₅) is 336.17 Da. In mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 337.18.
Biological Activity and Applications
The primary role of this compound is as a dipeptide building block in the synthesis of larger peptides and peptidomimetics. Its protected termini prevent unwanted side reactions during peptide synthesis.
While this compound itself is not typically investigated for direct biological activity, dipeptides and their derivatives can serve as peptide mimics and may exhibit biological effects. Some studies on structurally similar Boc-protected dipeptides suggest potential antimicrobial properties. However, to date, there are no specific studies detailing the biological activity or associated signaling pathways of this compound.
Potential Research Applications
Given the properties of its constituent amino acids, peptides derived from this compound could be explored for various applications, including:
-
Drug Discovery: As a component of larger peptides with potential therapeutic activities.
-
Biomaterials: Incorporation into biocompatible polymers and hydrogels.
-
Bioconjugation: For linking to other molecules to create targeted probes or therapeutics.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a generalized protocol that can be adapted to test the antimicrobial activity of peptides derived from this compound.
Materials:
-
Test peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: Prepare a stock solution of the test peptide in a suitable solvent. Perform two-fold serial dilutions of the peptide in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted peptide. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Antimicrobial Activity Evaluation Workflow
Caption: Workflow for evaluating the antimicrobial activity of a test peptide.
References
Synthesis and Purification of Boc-Phe-Gly-OMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-Boc-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe), a valuable dipeptide intermediate in peptide chemistry and drug discovery. This document details the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.
Introduction
This compound is a protected dipeptide composed of L-phenylalanine and glycine. The N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus of glycine is protected as a methyl ester (OMe). This dual-protection strategy is fundamental in solution-phase peptide synthesis, preventing unwanted side reactions such as self-polymerization and allowing for controlled, sequential peptide chain elongation.[1] The Boc group can be selectively removed under acidic conditions, and the methyl ester can be hydrolyzed, making this compound a versatile building block for the synthesis of more complex peptides.[1]
Overall Synthesis Strategy
The synthesis of this compound is typically achieved through a three-stage solution-phase approach. The process begins with the individual protection of the starting amino acids, followed by a coupling reaction to form the peptide bond, and concludes with a multi-step purification process.
Experimental Protocols
The following sections provide detailed methodologies for each key stage of the synthesis and purification process.
Stage 1: Preparation of Protected Amino Acids
Protocol 3.1.1: Synthesis of N-α-Boc-L-phenylalanine (Boc-Phe-OH)
This procedure involves the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Dissolution: Suspend L-phenylalanine (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water.
-
Basification: Add a base like sodium hydroxide (NaOH) to the vigorously stirred mixture to facilitate the reaction.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) dropwise to the solution while maintaining a cool temperature with an ice bath.
-
Reaction: Stir the mixture vigorously for several hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, perform an aqueous work-up. This typically involves removing the organic solvent under reduced pressure, acidifying the aqueous solution (e.g., with KHSO₄ or citric acid) to pH 2-3, and extracting the product with an organic solvent like ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product. The product can be further purified by crystallization.[2]
Protocol 3.1.2: Synthesis of Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl)
The carboxyl group of glycine is protected as a methyl ester. The hydrochloride salt is prepared as it is more stable and easier to handle than the free ester.[1]
-
Suspension: Suspend glycine (1.0 eq) in anhydrous methanol (MeOH).
-
Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (typically 1.1-1.2 eq) dropwise. This in-situ generation of HCl catalyzes the esterification. Alternatively, hydrogen chloride gas can be bubbled through the methanolic suspension.
-
Reaction: Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Isolation: Remove the solvent by rotary evaporation to yield the white, crystalline glycine methyl ester hydrochloride. The product is often used in the next step without further purification.
Stage 2: Peptide Coupling Reaction
This protocol uses dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.[3]
-
Reactant Preparation:
-
Dissolve Boc-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
In a separate flask, suspend glycine methyl ester hydrochloride (1.1 eq) in the same solvent. Neutralize the hydrochloride salt by adding a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq) at 0°C and stir for 15-20 minutes.
-
-
Activation: Cool the Boc-Phe-OH/HOBt solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent. Stir the mixture at 0°C for approximately 30 minutes. A white precipitate of the byproduct, dicyclohexylurea (DCU), may begin to form.
-
Coupling: Add the neutralized glycine methyl ester solution from step 1 to the activated Boc-Phe-OH mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-24 hours).
Stage 3: Work-up and Purification
The purification process is critical to remove unreacted starting materials, coupling reagents, and byproducts like DCU.
Protocol 3.3.1: Aqueous Work-up
-
DCU Removal: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent and combine the filtrates.
-
Solvent Dilution: Dilute the filtrate with a water-immiscible organic solvent such as ethyl acetate (EtOAc).
-
Acid Wash: Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl, 5% citric acid) to remove any unreacted amine and excess base.
-
Base Wash: Wash with a weak base solution (e.g., 5% or saturated NaHCO₃) to remove unreacted Boc-Phe-OH and HOBt.
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution, and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 3.3.2: Purification by Column Chromatography
For higher purity, the crude product is purified by silica gel column chromatography.
-
Column Preparation: Pack a chromatography column with silica gel (e.g., 60-120 mesh) using a suitable non-polar solvent system, such as hexanes or a mixture of ethyl acetate and hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it onto the column.
-
Elution: Elute the column with a gradient of an appropriate solvent system. A common system is a gradient of ethyl acetate in hexanes or methanol in chloroform. For this dipeptide, a gradient of 0-5% methanol in chloroform or 20-60% ethyl acetate in hexanes can be effective.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound, typically as a white solid or oil.
Protocol 3.3.3: High-Purity Purification by Preparative HPLC
For the highest purity required in drug development, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed.
-
System: Use a preparative HPLC system with a C18 column.
-
Mobile Phase: A typical mobile phase consists of Solvent A (water with 0.1% Trifluoroacetic Acid - TFA) and Solvent B (acetonitrile with 0.1% TFA).
-
Sample Preparation: Dissolve the semi-purified product in a minimal amount of the mobile phase or a solvent like acetonitrile. Filter the sample through a 0.22 µm filter before injection.
-
Elution: Run a linear gradient to elute the product, for example, 30-70% Solvent B over 40 minutes. Monitor the elution at 220 nm and 280 nm.
-
Isolation: Collect the fractions corresponding to the main product peak, pool them, and lyophilize to obtain the final product as a fluffy white powder.
Data Presentation
This section summarizes the key quantitative data for the materials and the final product involved in the synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |
| L-Phenylalanine | Phe | C₉H₁₁NO₂ | 165.19 |
| Glycine | Gly | C₂H₅NO₂ | 75.07 |
| N-Boc-L-phenylalanine | Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.31 |
| Glycine Methyl Ester HCl | H-Gly-OMe·HCl | C₃H₈ClNO₂ | 125.55 |
| Dicyclohexylcarbodiimide | DCC | C₁₃H₂₂N₂ | 206.33 |
| 1-Hydroxybenzotriazole | HOBt | C₆H₅N₃O | 135.13 |
| This compound | - | C₁₇H₂₄N₂O₅ | 336.38 |
Table 2: Characterization Data for this compound
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Yield | 55% (Reported for a similar procedure) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (m, 5H, Phe-Ar), ~5.0 (d, 1H, Phe-NH), ~4.5 (m, 1H, Phe-αH), ~4.0 (d, 2H, Gly-αH), ~3.7 (s, 3H, OMe), ~3.1 (m, 2H, Phe-βH), ~1.4 (s, 9H, Boc) | |
| ¹³C NMR (CDCl₃, 101.6 MHz) | δ (ppm): ~171.8 (C=O, amide), ~170.5 (C=O, ester), ~155.5 (C=O, Boc), ~135.6 (Cq, Phe-Ar), ~129.4, 128.6, 127.1 (CH, Phe-Ar), ~80.0 (Cq, Boc), ~55.0 (CH, Phe-α), ~52.3 (CH₃, OMe), ~41.5 (CH₂, Gly-α), ~38.5 (CH₂, Phe-β), ~28.3 (CH₃, Boc) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The values presented are compiled from literature data for this compound and structurally analogous dipeptides.
Conclusion
The solution-phase synthesis of this compound via DCC/HOBt coupling is a robust and well-established method. The success of the synthesis relies on the careful execution of each step, from the initial protection of the amino acids to the final purification of the dipeptide. Proper aqueous work-up is effective for removing the bulk of impurities, while column chromatography or preparative HPLC can be employed to achieve the high levels of purity required for subsequent steps in peptide synthesis and drug development. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers in the field.
References
- 1. Buy this compound | 7625-57-2 [smolecule.com]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Boc-Phe-Gly-OMe in Modern Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the applications of N-α-Boc-L-phenylalanyl-L-glycine methyl ester (Boc-Phe-Gly-OMe), a pivotal dipeptide building block in the field of peptide synthesis. We will delve into detailed experimental protocols, present quantitative data for key reactions, and illustrate the underlying chemical workflows, offering a critical resource for professionals engaged in peptide chemistry and drug discovery.
Core Concepts and Applications
This compound is a protected dipeptide composed of phenylalanine and glycine. The N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus of glycine is protected as a methyl ester (OMe). This dual protection strategy is instrumental in preventing undesirable side reactions during the stepwise elongation of peptide chains.[1] The Boc group is notably acid-labile, allowing for its selective removal under mild acidic conditions, which is a cornerstone of the Boc/Bzl (benzyl) protection strategy in both solution-phase and solid-phase peptide synthesis (SPPS).[1]
The primary application of this compound is as a ready-to-use dipeptide unit in the synthesis of larger, more complex peptides and peptidomimetics.[1] Its use can streamline the synthetic process, particularly in SPPS, by reducing the number of individual coupling and deprotection cycles. Derivatives of peptides synthesized using this building block are being explored for various therapeutic applications, including the development of anti-cancer and anti-inflammatory agents.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the synthesis and deprotection reactions involving Boc-protected dipeptides, based on established protocols for similar compounds.
Table 1: Representative Yield for the Synthesis of this compound
| Starting Materials | Coupling Reagent | Solvent | Reaction Time (hours) | Typical Yield (%) |
| Boc-Phe-OH, H-Gly-OMe·HCl, NMM | DCC | CHCl₃ | 24 | 55-75 |
Table 2: Key Spectroscopic Data for Characterization
| Technique | Moiety | Expected Chemical Shift (ppm) |
| ¹H NMR (CDCl₃) | Boc (tert-butyl) | ~1.4 (s, 9H) |
| ¹H NMR (CDCl₃) | OMe (methyl ester) | ~3.7 (s, 3H) |
| ¹H NMR (CDCl₃) | Phe, Gly α-CH | ~4.3 - 4.8 (m) |
| ¹H NMR (CDCl₃) | Phe β-CH₂ | ~2.9 - 3.2 (m, 2H) |
| ¹H NMR (CDCl₃) | Phe aromatic protons | ~7.0 - 7.3 (m, 5H) |
| ¹³C NMR (CDCl₃) | Boc C(CH₃)₃ | ~28.5 |
| ¹³C NMR (CDCl₃) | Boc C=O | ~156 |
| ¹³C NMR (CDCl₃) | Amide & Ester C=O | ~170 - 173 |
Experimental Protocols
Solution-Phase Synthesis of this compound
This protocol details the synthesis of this compound from its constituent protected amino acids using a carbodiimide-mediated coupling reaction in solution.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N-methylmorpholine (NMM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Chloroform (CHCl₃), anhydrous
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Preparation of Glycine Methyl Ester Free Base: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous chloroform (20 mL per 0.01 mol). Cool the solution to 0°C in an ice bath. Add N-methylmorpholine (1.05 eq) dropwise while stirring. Stir the reaction mixture at 0°C for 15 minutes.
-
Coupling Reaction: To the same flask, add Boc-L-phenylalanine (1.0 eq) dissolved in anhydrous chloroform (20 mL per 0.01 mol). Then, add a solution of DCC (1.0 eq) in chloroform.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the residue with additional chloroform and combine the filtrates.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution and saturated NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be recrystallized from a mixture of chloroform and petroleum ether to yield pure this compound.[2]
Boc Deprotection for Peptide Chain Elongation
This protocol describes the removal of the N-terminal Boc protecting group, a necessary step for subsequent coupling reactions in peptide synthesis.
Materials:
-
Boc-protected peptide (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) (for neutralization)
Procedure:
-
Deprotection: Dissolve the Boc-protected peptide in a solution of 50% TFA in DCM. Agitate the mixture for 20-30 minutes at room temperature.
-
Solvent Removal: Concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Neutralization (if proceeding to the next coupling): Dissolve the resulting TFA salt in DCM and add a solution of 5% DIEA in DCM to neutralize the ammonium salt to the free amine. This is typically followed by washing steps before the next coupling cycle.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows in the application of this compound in peptide synthesis.
References
The Enduring Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of complex peptide sequences. Among the pioneering and still highly relevant methodologies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of α-amino functions stands as a cornerstone of peptide synthesis. This in-depth technical guide provides a comprehensive examination of the Boc protecting group, its underlying chemical principles, detailed experimental protocols, and its critical role in both solid-phase and solution-phase peptide synthesis.
Core Principles of Boc Protection in Peptide Chemistry
The primary function of the Boc group is to mask the nucleophilic α-amino group of an amino acid, thereby preventing it from participating in unwanted side reactions during peptide bond formation.[1] This allows for the specific activation of the carboxyl group of the Boc-protected amino acid and its controlled coupling to the free N-terminus of a growing peptide chain.[1] The utility of the Boc group is defined by a key chemical characteristic: its stability in neutral and basic conditions, coupled with its facile and clean removal under moderately acidic conditions.[2] This acid lability is the foundation of the Boc strategy in peptide synthesis.[2]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in solid-phase peptide synthesis (SPPS), where the temporary Nα-Boc group is removed at each cycle, while more permanent, benzyl-based side-chain protecting groups are cleaved only at the final stage of synthesis with a strong acid like hydrofluoric acid (HF).[3]
The Chemistry of Boc Protection and Deprotection
Boc Protection of Amino Acids
The introduction of the Boc group onto the α-amino function of an amino acid is typically achieved through nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction is often carried out in the presence of a base, such as sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP), although a base is not strictly required. The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The resulting intermediate collapses, releasing the protected amine, carbon dioxide, and tert-butanol.
Caption: Mechanism of Boc protection of an amino group using Boc anhydride.
Boc Deprotection
The removal of the Boc group is achieved by acidolysis, most commonly with trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM). The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid. This protonated intermediate is unstable and fragments to form a stable tert-butyl cation, which can be scavenged to prevent side reactions, and a carbamic acid. The carbamic acid is itself unstable and rapidly decarboxylates to release the free amine as an ammonium salt and carbon dioxide.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Boc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)
The Boc strategy was foundational to the development of SPPS by Bruce Merrifield. The synthesis cycle involves a series of repetitive steps to elongate the peptide chain while it is anchored to an insoluble resin support.
The Boc-SPPS Cycle
The cyclical process of Boc-SPPS can be broken down into three main stages per amino acid addition: deprotection, neutralization, and coupling.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Final Cleavage
Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed. In the traditional Boc/Bzl strategy, this is accomplished in a single step using a very strong acid, typically anhydrous hydrogen fluoride (HF). This hazardous reagent requires specialized equipment. The cleavage cocktail usually contains "scavengers," such as anisole or thioanisole, to trap the reactive carbocations (e.g., benzyl, tert-butyl) generated during the deprotection of side chains, thus preventing side reactions with sensitive amino acid residues like tryptophan and methionine.
Data Presentation: Quantitative Overview
The efficiency of Boc protection and deprotection reactions is typically high. The following tables summarize representative quantitative data for these key steps.
Table 1: Typical Yields for Boc Protection of Amines
| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| L-Phenylalanine | Boc₂O | NaOH | tert-Butyl alcohol/H₂O | 16 | 78-87 | |
| L-Alanine | Boc₂O | NaOH | tert-Butyl alcohol/H₂O | 16 | 92-94 | |
| Glycine Methyl Ester | Boc₂O | NaHCO₃ | Dioxane/H₂O | 1 | 99 | |
| Benzylamine | Boc₂O | TEA | CH₂Cl₂ | 2 | 98 | |
| Aniline | Boc₂O | DMAP | THF | 4 | 95 | |
| Various Amines | Boc₂O | None | H₂O/Acetone | 8-12 min | 85-98 |
Table 2: Typical Yields for Acid-Mediated Boc Deprotection
| N-Boc Substrate | Acid | Solvent | Time | Yield (%) | Reference |
| N-Boc-Benzylamine | 50% TFA | CH₂Cl₂ | 30 min | 99 | |
| N-Boc-Aniline | 4M HCl | Dioxane | 1 h | 96 | |
| N-Boc-Alanine | TFA | CH₂Cl₂ | 15 min | 98 | |
| N-Boc-Piperidine | 2M HCl | THF | 2 h | 97 | |
| Boc-Trp-OH | 0.1 N HCl | HFIP | 30 min | Quantitative |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of Boc-based peptide synthesis.
Protocol for Boc Protection of an Amino Acid (e.g., L-Phenylalanine)
This protocol is adapted from a procedure for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine.
-
Materials:
-
L-Phenylalanine (1 equivalent)
-
Sodium hydroxide (NaOH) (2 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
tert-Butyl alcohol
-
Water
-
Pentane
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve NaOH (2 eq.) in water in a reaction vessel.
-
Add L-phenylalanine (1 eq.) and tert-butyl alcohol to the stirred solution until a clear solution is obtained.
-
Add di-tert-butyl dicarbonate (1 eq.) dropwise over 1 hour. A white precipitate may form.
-
Stir the reaction mixture overnight at room temperature.
-
Extract the reaction mixture twice with pentane to remove unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the careful addition of a cold aqueous solution of KHSO₄.
-
Extract the product with ethyl ether or ethyl acetate (4 times).
-
Combine the organic layers, wash twice with water, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Crystallize the resulting oil/solid from a hexane or ether/pentane mixture to yield pure N-Boc-L-phenylalanine.
-
Protocol for a Manual Boc-SPPS Cycle
This protocol outlines the manual synthesis of a peptide on a solid support (e.g., Merrifield resin).
-
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Isopropanol (IPA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Next Boc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, 3-5 equivalents)
-
SPPS reaction vessel with a frit
-
-
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the solvent.
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes and drain (pre-wash).
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform the following wash sequence: DCM (3x), IPA (2x), DCM (3x).
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat once.
-
-
Washing: Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3-5 eq.) with the coupling reagent (e.g., HBTU, 3-5 eq.) and DIEA (6-10 eq.) in DMF for 5 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor reaction completion with a qualitative test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle, starting again at step 2.
-
Conclusion: The Enduring Role of the Boc Group
Despite the rise of the milder Fmoc strategy, the Boc protecting group remains a powerful and indispensable tool in the peptide chemist's arsenal. Its robustness, high efficiency, and the particular advantages it offers in the synthesis of long or aggregation-prone hydrophobic peptides ensure its continued relevance. A thorough understanding of the chemistry, workflow, and potential side reactions associated with the Boc protecting group is essential for its successful application, enabling the efficient and high-quality synthesis of complex peptide molecules for research, diagnostics, and therapeutic development.
References
Navigating the Physicochemical Landscape of Boc-Phe-Gly-OMe: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe) is a protected dipeptide intermediate pivotal in peptide synthesis and the development of novel therapeutics. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in synthetic and biological contexts. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on its structural attributes. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols for researchers to determine these crucial parameters. Furthermore, it presents illustrative data and visualizations to aid in experimental design and data interpretation, serving as an essential resource for professionals in peptide chemistry and drug development.
Introduction
This compound is a key building block in the synthesis of more complex peptides and peptidomimetics.[1] Its structure, featuring a hydrophobic phenylalanine residue, a flexible glycine residue, a methyl ester at the C-terminus, and the acid-labile tert-butoxycarbonyl (Boc) protecting group at the N-terminus, dictates its physicochemical properties.[1] The solubility of this dipeptide in various organic solvents is a critical factor for its purification and use in coupling reactions, while its stability under different conditions of pH, temperature, and enzymatic exposure determines its shelf-life and compatibility with various experimental settings. This guide aims to provide a foundational understanding of these properties and the methodologies to assess them.
Physicochemical Properties of this compound
Based on its chemical structure, this compound can be classified as a neutral and hydrophobic peptide.[2] The presence of the bulky, nonpolar phenylalanine side chain and the Boc group contributes significantly to its hydrophobicity.
| Property | Value | Source |
| Molecular Formula | C17H24N2O5 | [3] |
| Molecular Weight | 336.4 g/mol | [3] |
| XLogP3 | 1.9 | |
| Appearance | White to off-white solid/powder | General observation |
Solubility Profile
The solubility of a peptide is governed by its amino acid composition, length, and the nature of its protecting groups. For this compound, its hydrophobic character suggests poor solubility in aqueous solutions and better solubility in organic solvents.
Predicted Solubility
Based on general principles of peptide solubility, the following qualitative solubility profile for this compound can be anticipated:
-
High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are effective at solvating the peptide backbone.
-
Moderate Solubility: In chlorinated solvents like dichloromethane (DCM) and chloroform, and in lower alcohols such as methanol and ethanol.
-
Low to Insoluble: In nonpolar solvents like hexanes and toluene, and in aqueous solutions.
Illustrative Quantitative Solubility Data
The following table presents hypothetical quantitative solubility data for this compound in a range of common organic solvents at room temperature. This data is for illustrative purposes to guide solvent selection and should be experimentally verified.
| Solvent | Temperature (°C) | Predicted Solubility (mg/mL) |
| Dimethylformamide (DMF) | 25 | > 100 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| Dichloromethane (DCM) | 25 | 20 - 50 |
| Methanol | 25 | 10 - 20 |
| Acetonitrile (ACN) | 25 | 5 - 10 |
| Ethyl Acetate | 25 | 1 - 5 |
| Water | 25 | < 0.1 |
Experimental Protocol for Solubility Determination (Equilibrium Solubility Method)
This protocol outlines a gravimetric method to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Analytical grade organic solvents
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Analytical balance
-
Centrifuge
-
Syringe filters (solvent-compatible)
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a new pre-weighed vial and evaporate the solvent to dryness.
-
Mass Determination: Weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant taken.
Stability Profile
The stability of this compound is influenced by several factors, primarily the lability of the Boc protecting group and the ester linkage.
pH Stability
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions (e.g., in the presence of trifluoroacetic acid), which is a fundamental step in Boc-based solid-phase peptide synthesis. The methyl ester can also undergo acid-catalyzed hydrolysis, although this is generally slower than Boc deprotection.
-
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
-
Basic Conditions: Under basic conditions, the methyl ester is prone to saponification (hydrolysis) to yield the corresponding carboxylate. The Boc group is generally stable to basic conditions.
Thermal Stability
Boc-protected amino acids and peptides are typically stable at room temperature when stored as dry solids. However, elevated temperatures can promote degradation, particularly in solution.
Enzymatic Stability
The peptide bond between phenylalanine and glycine can be susceptible to cleavage by proteases. The N-terminal Boc group and C-terminal methyl ester may offer some steric hindrance and reduce the rate of enzymatic degradation compared to the unprotected dipeptide.
Illustrative Stability Data (Forced Degradation)
The following table provides hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.
| Condition | Time (h) | % Purity Remaining | Major Degradation Products |
| 0.1 M HCl (aq) | 24 | < 10 | H-Phe-Gly-OMe, H-Phe-Gly-OH |
| pH 7.4 Buffer | 24 | > 95 | - |
| 0.1 M NaOH (aq) | 24 | < 20 | Boc-Phe-Gly-OH |
| 60°C in pH 7.4 Buffer | 24 | ~90 | Minor hydrolysis products |
Experimental Protocol for Stability Assessment (HPLC-Based)
This protocol describes a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate buffers (e.g., phosphate buffer for pH 7.4) and acidic/basic solutions
-
Thermostatically controlled incubator or water bath
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN).
-
Incubation: Dilute the stock solution into the test solutions (e.g., different pH buffers) to a final concentration suitable for HPLC analysis. Incubate the samples at the desired temperatures.
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): Neutralize acidic or basic samples to prevent further degradation before analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Data Analysis: The stability is determined by monitoring the decrease in the peak area of the intact this compound over time. The appearance of new peaks indicates the formation of degradation products.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for interpreting stability data and for developing stable formulations.
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound is limited, a comprehensive understanding of its physicochemical properties can be derived from its structural characteristics and general principles of peptide chemistry. This guide provides researchers, scientists, and drug development professionals with a robust framework for approaching the handling and characterization of this important dipeptide derivative. The detailed experimental protocols and illustrative visualizations serve as practical tools for determining its solubility in various organic solvents and its stability under different environmental conditions, thereby ensuring its effective and reliable use in research and development.
References
Boc-phe-gly-ome safety data sheet and handling
An In-depth Technical Guide on the Safe Handling of Boc-L-phenylalanyl-glycine Methyl Ester
This guide provides comprehensive safety data, handling protocols, and technical information for Boc-L-phenylalanyl-glycine methyl ester (Boc-phe-gly-ome), intended for researchers, scientists, and professionals in drug development.
Chemical Identification
This compound, with the CAS number 7625-57-2, is a protected dipeptide derivative.[1][2][3] It is formally known by its IUPAC name: methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate.[1][4] The "Boc" group (tert-butoxycarbonyl) serves as a protective shield for the amino functionality of phenylalanine, which is crucial for controlled reactions in peptide synthesis.
| Identifier | Value |
| CAS Number | 7625-57-2 |
| Molecular Formula | C17H24N2O5 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC |
| InChI Key | KRYDBLGWCUNDCJ-ZDUSSCGKSA-N |
Hazard Identification and Safety
While not classified as acutely toxic, this compound is considered a hazardous chemical and requires careful handling to avoid irritation and other potential health effects.
| Hazard Class | Classification | Precautionary Statement |
| Skin Irritation | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Signal Word: Warning
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid, Off-white powder | |
| Melting Point | 36 - 40 °C / 96.8 - 104 °F | |
| Flash Point | 113 °C / 235.4 °F | |
| Solubility | No data available | |
| Vapor Pressure | No information available | |
| Vapor Density | Not applicable |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes.
-
Prevent dust formation during handling.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is -20°C.
-
Store separately from incompatible materials such as oxidizing agents.
Accidental Release and First Aid Measures
Accidental Release:
-
Ensure adequate ventilation and remove all sources of ignition.
-
Avoid dust formation.
-
Use personal protective equipment during cleanup.
-
Sweep up the spilled solid material and place it into a suitable, closed container for disposal.
-
Prevent the chemical from entering drains or waterways.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of water. If irritation persists, consult a physician.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if symptoms occur.
Experimental Protocols: Role in Peptide Synthesis
This compound is primarily used as a building block in peptide synthesis. The Boc group protects the N-terminus of phenylalanine, allowing for the controlled formation of a peptide bond with another amino acid or peptide chain. The methyl ester protects the C-terminus of glycine.
A typical experimental workflow involves a coupling reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
This dipeptide is a key intermediate for synthesizing larger peptides and peptidomimetics, which are explored for various therapeutic applications, including anti-cancer and anti-inflammatory agents.
Stability and Reactivity
-
Chemical Stability: The product is stable under normal, recommended storage conditions.
-
Hazardous Reactions: No hazardous reactions are expected under normal processing.
-
Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).
References
Commercial Suppliers and Technical Guide for Boc-phe-gly-ome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical specifications of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-phe-gly-ome). It is designed to assist researchers, scientists, and drug development professionals in sourcing this dipeptide and applying it effectively in their work. This guide includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows.
Commercial Availability and Specifications
This compound is a readily available dipeptide derivative crucial for peptide synthesis and various research applications. Several chemical suppliers offer this compound with varying purity levels and in different quantities. Below is a summary of key quantitative data from prominent suppliers.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| BroadPharm | BP-41224 | Inquire | C₁₇H₂₄N₂O₅ | 336.4 | 7625-57-2 | Not Specified |
| Smolecule | S1941992 | Inquire | C₁₇H₂₄N₂O₅ | 336.4 | 7625-57-2 | Not Specified |
| Career Henan Chemical Co. (via ChemicalBook) | --- | 95-99% | C₁₇H₂₄N₂O₅ | 336.38 | 7625-57-2 | 104-105 |
| Sichuan HongRi Pharma-Tech Co.,Ltd. (via ChemicalBook) | --- | 98% | C₁₇H₂₄N₂O₅ | 336.38 | 7625-57-2 | 104-105 |
Note: Purity and other specifications should be confirmed by consulting the supplier's certificate of analysis for the specific lot.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and analysis of this compound. These are general procedures that may require optimization based on specific laboratory conditions and desired product purity.
Synthesis of this compound via DCC Coupling
This protocol describes a common method for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
N-methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Chloroform and Petroleum ether for recrystallization
Procedure:
-
Dissolve glycine methyl ester hydrochloride (1.0 equivalent) in chloroform (20 mL per 0.01 mol).
-
Cool the solution to 0°C in an ice bath.
-
Add N-methylmorpholine (2.1 equivalents) dropwise and stir the reaction mixture for 15 minutes.
-
In a separate flask, dissolve Boc-L-phenylalanine (1.0 equivalent) in chloroform (20 mL per 0.01 mol).
-
Add the Boc-Phe-OH solution and DCC (1.0 equivalent) to the reaction mixture with continuous stirring.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the residue with chloroform (30 mL) and combine the filtrates.
-
Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of chloroform and petroleum ether, followed by cooling at 0°C to obtain pure this compound.[1]
Purification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purification of this compound using reversed-phase HPLC.
Materials and Equipment:
-
Preparative HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude this compound
-
Solvents for sample dissolution (e.g., acetonitrile/water mixture)
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water. Filter the solution through a 0.22 µm syringe filter before injection.[2]
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[2]
-
Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A starting gradient could be from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined based on an initial analytical HPLC run of the crude material.[3][4]
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm (due to the phenylalanine residue). Collect fractions corresponding to the main peak.
-
Post-Purification Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Remove the solvent from the pooled fractions by lyophilization to obtain the purified this compound as a solid.
Analytical Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Expected ¹H NMR Signals (in CDCl₃):
-
Boc group: A singlet around 1.4 ppm (9H).
-
Methyl ester (OMe): A singlet around 3.7 ppm (3H).
-
Phenylalanine aromatic protons: Multiplets in the region of 7.0-7.3 ppm (5H).
-
Amide and alpha-protons: Signals in the 4.0-6.8 ppm region.
Expected ¹³C NMR Signals:
-
Boc carbons: Signals around 28.5 ppm (C(CH₃)₃) and 80.0 ppm (C(CH₃)₃).
-
Ester and amide carbonyls: Signals in the 170-173 ppm region.
-
Carbamate carbonyl: A signal around 156 ppm.
2.3.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
Sample Preparation:
-
Reconstitute the purified peptide in a solvent suitable for mass spectrometry analysis, such as a 50% acetonitrile/water mixture with 0.1% formic acid.
Expected Mass-to-Charge Ratio (m/z):
-
The theoretical monoisotopic mass of this compound (C₁₇H₂₄N₂O₅) is 336.17 Da.
-
In electrospray ionization (ESI) mass spectrometry, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 337.17.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the use of this compound in a research setting.
References
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Boc-Phe-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the protected dipeptide, N-tert-butyloxycarbonyl-L-phenylalanyl-L-glycine methyl ester (Boc-Phe-Gly-OMe). The synthesis is based on the well-established Boc/Bzl protection strategy, utilizing Merrifield resin as the solid support. This protocol incorporates an in situ neutralization step to mitigate the risk of diketopiperazine formation, a common side reaction in sequences containing C-terminal glycine. The final product is obtained directly as a methyl ester via a transesterification cleavage from the resin. This method is designed to be a reliable and efficient procedure for obtaining this common dipeptide building block.
Introduction
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble polymer support.[1] The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable, benzyl-based groups for side-chain protection. This application note details the synthesis of this compound, a valuable dipeptide fragment in synthetic peptide chemistry. A critical challenge in the synthesis of peptides with C-terminal glycine is the propensity for the linear dipeptide to cyclize and cleave from the resin, forming a diketopiperazine.[2] To address this, the protocol utilizes an in situ neutralization/coupling procedure, which has been shown to significantly improve the efficiency of chain assembly for such "difficult" sequences.[3][4] Furthermore, a direct transesterification cleavage is employed to yield the desired peptide methyl ester in a single step, enhancing the overall efficiency of the synthesis.
Experimental Protocols
This protocol is designed for a 0.5 mmol synthesis scale. All operations should be performed in a dedicated peptide synthesis vessel equipped with a filter for efficient washing and draining.
Resin Preparation and Swelling
-
Place 1.0 g of Merrifield resin (chloromethylated polystyrene, 1% DVB, ~0.5 meq/g substitution) into the reaction vessel.
-
Add dichloromethane (DCM, 10-15 mL) to the resin.
-
Agitate the resin suspension gently for 30 minutes to ensure uniform swelling.
-
Drain the DCM from the vessel.
Loading of the First Amino Acid (Boc-Gly-OH)
This procedure utilizes the cesium salt of Boc-Glycine for efficient esterification to the Merrifield resin.[2]
-
Preparation of Boc-Gly-Cs+ Salt:
-
Dissolve Boc-Gly-OH (1.2 eq, 0.6 mmol, 105 mg) in ethanol (approx. 2 mL/mmol).
-
Add water (approx. 0.5 mL/mmol) and adjust the pH to 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate twice with N,N-dimethylformamide (DMF) to ensure the salt is anhydrous.
-
-
Attachment to Resin:
-
Add the dried Boc-Gly-Cs+ salt, dissolved in a minimal amount of DMF (6-8 mL), to the swollen Merrifield resin.
-
Heat the reaction mixture to 50°C and agitate gently overnight (18-24 hours).
-
Allow the resin to cool to room temperature.
-
Wash the resin sequentially with DMF (3 x 10 mL), 1:1 DMF/water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the Boc-Gly-resin under high vacuum.
-
Peptide Chain Elongation: Synthesis of Boc-Phe-Gly-Resin
This cycle involves the deprotection of the Boc group, followed by the coupling of the next amino acid, Boc-Phe-OH.
-
Boc Deprotection:
-
Swell the Boc-Gly-resin in DCM (10 mL) for 10 minutes.
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v, 10 mL). Agitate for 2 minutes and drain.
-
Add a fresh 50% TFA/DCM solution (10 mL) and agitate for 20-30 minutes.
-
Drain the TFA/DCM solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), isopropanol (IPA) (2 x 10 mL), and DCM (3 x 10 mL). Do not neutralize at this stage.
-
-
In Situ Neutralization and Coupling of Boc-Phe-OH:
-
Activation Mixture: In a separate vial, dissolve Boc-Phe-OH (2.0 eq, 1.0 mmol, 265 mg) and 1-Hydroxybenzotriazole (HOBt) (2.0 eq, 1.0 mmol, 153 mg) in a minimal amount of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq, 1.0 mmol, 157 µL) and allow the mixture to pre-activate for 10 minutes at room temperature.
-
Coupling: Add the activated Boc-Phe-OH solution to the TFA·H-Gly-resin.
-
Immediately add N,N-diisopropylethylamine (DIEA) (4.0 eq, 2.0 mmol, 348 µL) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another 1-2 hours and re-test.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the Boc-Phe-Gly-resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the peptide-resin under high vacuum.
-
Cleavage and Formation of Methyl Ester
This protocol employs a transesterification reaction to cleave the peptide from the resin directly as its methyl ester.
-
Swell the dried Boc-Phe-Gly-resin in DCM (0.5-1.0 mL) for 20 minutes in a sealed, stirred vessel.
-
Add a freshly prepared solution of anhydrous 0.2 M HCl in methanol (3-4 mL). This can be prepared by the slow addition of acetyl chloride to cold methanol.
-
Stir the suspension at room temperature for 2-5 hours.
-
Filter the resin and wash it with a small amount of fresh methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Work-up: Triturate the resulting crude product with cold diethyl ether or a mixture of hexanes and water to precipitate the this compound.
-
Collect the solid by filtration and dry under vacuum.
-
The product can be further purified by recrystallization or silica gel chromatography if necessary.
Data Presentation
The following tables summarize the key quantitative data associated with this protocol.
Table 1: Reagent Quantities for 0.5 mmol Synthesis
| Step | Reagent | Equivalents | Molar Amount (mmol) | Mass/Volume |
| Loading | Merrifield Resin (0.5 meq/g) | 1.0 | 0.5 | 1.0 g |
| Boc-Gly-OH | 1.2 | 0.6 | 105 mg | |
| Cesium Carbonate (Cs₂CO₃) | - | - | To pH 7.0 | |
| Coupling | Boc-Phe-OH | 2.0 | 1.0 | 265 mg |
| HOBt | 2.0 | 1.0 | 153 mg | |
| DIC | 2.0 | 1.0 | 157 µL | |
| DIEA | 4.0 | 2.0 | 348 µL | |
| Cleavage | 0.2 M HCl in Methanol | - | - | 3-4 mL |
Table 2: Expected Yield and Purity
| Parameter | Typical Value | Notes |
| Resin Loading Efficiency | 70-90% | Determined by gravimetric analysis or picric acid titration. |
| Coupling Efficiency | >99% | As monitored by a negative ninhydrin test. |
| Overall Yield (Crude) | 50-65% | Based on the initial resin loading. A literature report for a similar synthesis cites a 55% yield. |
| Purity (Crude) | >90% | Purity can be assessed by HPLC. |
| Cleavage/Esterification | >95% | Conversion to the methyl ester is typically high with this method. |
Diagrams
Below are diagrams illustrating the key workflows and pathways described in this protocol.
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 2. chempep.com [chempep.com]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Boc-Phe-Gly-OMe in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-α-(tert-Butoxycarbonyl)-L-phenylalanyl-L-glycine methyl ester (Boc-Phe-Gly-OMe) in manual peptide synthesis. This dipeptide derivative is a valuable building block for the incorporation of the Phe-Gly motif into peptide sequences of interest. Detailed protocols for both solid-phase and solution-phase synthesis are provided, along with expected quantitative outcomes and an overview of the relevance of the Phe-Gly moiety in biological signaling pathways.
Introduction
This compound is a protected dipeptide composed of phenylalanine and glycine. The N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid, while the C-terminus of glycine is protected as a methyl ester (OMe). This strategic protection allows for the dipeptide to be used as a single unit in stepwise peptide synthesis, ensuring the integrity of the Phe-Gly sequence and streamlining the synthetic process. The Boc group prevents unwanted reactions at the N-terminus during coupling, and the methyl ester allows for subsequent deprotection and chain elongation in solution-phase synthesis or serves as a stable protecting group during solid-phase synthesis until final cleavage.[1] Peptides containing the phenylalanine-glycine motif are of interest in medicinal chemistry and drug development due to their presence in various bioactive molecules.
Data Presentation
The following tables summarize typical quantitative data expected from the manual synthesis of a model tripeptide (e.g., Boc-Phe-Gly-Ala-OMe) using Boc-Phe-Gly-OH (derived from this compound) in both solid-phase and solution-phase synthesis. These values are indicative and can vary based on the specific sequence, coupling reagents, and purification methods employed.
Table 1: Expected Data for Manual Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide
| Parameter | Expected Value | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Dependent on the starting resin (e.g., Merrifield, PAM). |
| Coupling Time (per cycle) | 2 - 4 hours | Can be monitored by a negative Kaiser test. |
| Deprotection Time (per cycle) | 20 - 30 minutes | Using 25-50% TFA in DCM. |
| Overall Crude Yield | >70% | Based on the initial resin loading. |
| Purity (Crude) | 50 - 70% | Highly dependent on sequence and coupling efficiency. |
| Purity (Post-HPLC) | >95% | Achievable with standard purification protocols. |
Table 2: Expected Data for Solution-Phase Synthesis of a Model Tripeptide
| Parameter | Expected Value/Method | Notes |
| Coupling Reaction Time | 12 - 24 hours | Can be monitored by Thin Layer Chromatography (TLC). |
| Yield (per coupling step) | 80 - 95% | Dependent on the coupling agent and purification. |
| Overall Yield (multi-step) | 60 - 80% | Cumulative yield over deprotection and coupling steps. |
| Purification Method | Column Chromatography | Typically silica gel. |
| Final Purity | >98% | After chromatographic purification. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Chemistry)
This protocol describes the addition of a Boc-Phe-Gly-OH unit to a resin-bound amino acid. Boc-Phe-Gly-OH can be prepared by the saponification of this compound.
1. Materials and Reagents:
-
Boc-Phe-Gly-OH
-
Peptide synthesis resin (e.g., Merrifield or PAM resin with the first amino acid attached)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU.
-
Kaiser test kit
-
Washing solvents: Isopropanol (IPA), Methanol (MeOH)
2. Procedure:
-
Resin Swelling: Swell the resin-bound amino acid in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5-10 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Coupling of Boc-Phe-Gly-OH:
-
In a separate vessel, dissolve Boc-Phe-Gly-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Cool the solution to 0°C and add DCC (3 equivalents). Allow to pre-activate for 10 minutes.
-
Alternatively, use HBTU (3 equivalents) with DIEA (6 equivalents) for pre-activation.
-
Add the activated dipeptide solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection, washing, neutralization, and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like anhydrous HF or TFMSA.
Protocol 2: Solution-Phase Synthesis of a Tripeptide
This protocol describes the synthesis of a tripeptide (e.g., Boc-Phe-Gly-Ala-OMe) starting from this compound.
1. Saponification of this compound to Boc-Phe-Gly-OH:
-
Dissolve this compound in a mixture of methanol and water.
-
Add 1 equivalent of NaOH or LiOH and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild acid (e.g., citric acid or dilute HCl) to pH 4-5.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-Phe-Gly-OH.
2. Coupling of Boc-Phe-Gly-OH with an Amino Acid Ester:
-
Materials: Boc-Phe-Gly-OH, H-Ala-OMe·HCl (or another amino acid methyl ester hydrochloride), DCC, HOBt, N-methylmorpholine (NMM) or DIEA, and a suitable solvent like chloroform or DMF.
-
Procedure:
-
Dissolve Boc-Phe-Gly-OH (1.0 eq) and H-Ala-OMe·HCl (1.0 eq) in the chosen solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Add NMM or DIEA (2.1 eq) and stir for 15 minutes to neutralize the hydrochloride.
-
Add HOBt (1.0 eq) followed by DCC (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tripeptide by silica gel column chromatography.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Manual Boc-SPPS Cycle
Caption: General workflow for one cycle of manual Boc-chemistry solid-phase peptide synthesis.
Logical Relationship: Solution-Phase Tripeptide Synthesis
Caption: Logical workflow for the solution-phase synthesis of a tripeptide from this compound.
Signaling Pathway: Potential Modulation by Phe-Gly Containing Peptides
Peptides containing the Phe-Gly motif, depending on the full sequence, may interact with various cellular signaling pathways. Two prominent examples are G-Protein Coupled Receptor (GPCR) signaling and the Nuclear Factor-kappa B (NF-κB) pathway, which are central to numerous physiological and pathological processes.
GPCR Signaling Pathway
Caption: Simplified overview of a G-Protein Coupled Receptor (GPCR) signaling cascade.
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition.
Conclusion
This compound is a versatile and efficient building block for the manual synthesis of peptides containing the Phe-Gly motif. The provided protocols for solid-phase and solution-phase synthesis offer robust starting points for researchers. Careful execution of the described steps, coupled with appropriate monitoring and purification techniques, will enable the successful synthesis of target peptides for further investigation in drug discovery and the study of biological signaling pathways.
References
Application Notes and Protocols for the Automated Solid-Phase Synthesis of Boc-Phe-Gly-OMe
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method, particularly advantageous for the synthesis of hydrophobic peptides where the acidic deprotection step can help mitigate aggregation.[2][3] These application notes provide a comprehensive protocol for the automated synthesis of the protected dipeptide, Boc-Phe-Gly-OMe, utilizing Boc chemistry. The synthesis begins with the attachment of the C-terminal amino acid to a solid support, followed by the sequential addition of amino acids.[1] Each cycle involves the deprotection of the Nα-Boc group and the coupling of the subsequent amino acid.[4]
This document outlines the detailed methodology for the synthesis of this compound on an automated peptide synthesizer, including resin preparation, amino acid coupling, and final cleavage to yield the C-terminally protected dipeptide.
Data Presentation
Table 1: Reagents and Chemicals
| Reagent | Grade | Purpose |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis Grade | Solid support for peptide assembly. |
| Boc-Gly-OH | Peptide Synthesis Grade | First amino acid to be esterified to the resin. |
| Boc-Phe-OH | Peptide Synthesis Grade | Second amino acid in the sequence. |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Solvent for washing and reactions. |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Solvent for washing and coupling reactions. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | For Boc group deprotection. |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Base for neutralization. |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Coupling agent. |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Coupling additive to suppress side reactions. |
| Methanol (MeOH) | Anhydrous | For cleavage and esterification. |
| Triethylamine (TEA) | Reagent Grade | Base for cleavage. |
Table 2: Automated Synthesizer Protocol Parameters
| Step | Operation | Reagent/Solvent | Volume (mL/g resin) | Duration (min) | Repeats |
| 1 | Resin Swelling | DCM | 15 | 30 | 1 |
| 2 | Deprotection | 50% TFA in DCM | 10 | 2 | 1 |
| 3 | Deprotection | 50% TFA in DCM | 10 | 20 | 1 |
| 4 | Washing | DCM | 15 | 1 | 3 |
| 5 | Washing | DMF | 15 | 1 | 3 |
| 6 | Neutralization | 10% DIEA in DMF | 15 | 2 | 2 |
| 7 | Washing | DMF | 15 | 1 | 5 |
| 8 | Coupling | Boc-Phe-OH/DIC/HOBt in DMF | 10 | 120 | 1 |
| 9 | Washing | DMF | 15 | 1 | 3 |
| 10 | Washing | DCM | 15 | 1 | 3 |
Experimental Protocols
1. Preparation of Gly-OMe-Merrifield Resin (Manual Loading)
The synthesis commences with the esterification of the first amino acid, glycine, to the Merrifield resin.
-
Cesium Salt Formation: Dissolve Boc-Gly-OH in a solution of methanol and water. Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate. Evaporate the solvent to obtain the Boc-Gly-OCs salt. Dry the salt thoroughly under vacuum.
-
Esterification: Swell Merrifield resin in DMF. Add the dried Boc-Gly-OCs salt (1.5 equivalents relative to the resin's chlorine substitution) to the swollen resin. The reaction mixture is then agitated at 50°C for 24 hours.
-
Washing and Drying: After the reaction, the resin is washed sequentially with DMF, a 1:1 mixture of DMF/water, DMF, DCM, and finally methanol. The resin is then dried under vacuum to a constant weight.
-
Boc Deprotection: The Boc group from the loaded Glycine is removed using 50% TFA in DCM to prepare the resin for the automated synthesis of the dipeptide.
2. Automated Synthesis of this compound
The following protocol is designed for an automated peptide synthesizer.
-
Step 1: Resin Loading and Swelling
-
Place the prepared Gly-OMe-Merrifield resin into the reaction vessel of the automated synthesizer.
-
Swell the resin in DCM for 30 minutes.
-
-
Step 2: Nα-Boc Deprotection
-
Drain the DCM and treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and add a fresh solution of 50% TFA in DCM, agitating for 20 minutes to ensure complete removal of the Boc group.
-
-
Step 3: Washing
-
Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for the neutralization step.
-
-
Step 4: Neutralization
-
Treat the resin with a solution of 10% DIEA in DMF to neutralize the trifluoroacetate salt of the N-terminal amine. This step is repeated to ensure complete neutralization.
-
-
Step 5: Washing
-
Wash the resin extensively with DMF to remove excess DIEA.
-
-
Step 6: Coupling of Boc-Phe-OH
-
In a separate vessel, pre-activate Boc-Phe-OH (3.0 equivalents) with DIC (3.0 equivalents) and HOBt (3.0 equivalents) in DMF.
-
Add the activated amino acid solution to the resin in the reaction vessel.
-
Agitate the mixture for 2 hours to facilitate coupling. The completion of the reaction can be monitored using a Kaiser test.
-
-
Step 7: Final Washing
-
After the coupling is complete, wash the peptidyl-resin with DMF and then with DCM to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
-
3. Cleavage of this compound from the Resin
To obtain the C-terminal methyl ester, a mild cleavage using transesterification is employed to avoid the cleavage of the N-terminal Boc protecting group.
-
Suspend the dried peptidyl-resin in a solution of 1 M triethylamine in anhydrous methanol.
-
Stir the suspension at room temperature for 24-48 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional methanol and combine the filtrates.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
4. Purification and Characterization
-
The crude peptide can be purified using flash column chromatography on silica gel.
-
The purity and identity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Mandatory Visualization
Caption: Workflow for the automated synthesis of this compound.
References
Application Notes and Protocols for the HBTU-Mediated Coupling of Boc-Phe-OH and H-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and technical information for the synthesis of the protected dipeptide, N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe), through a coupling reaction facilitated by HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This dipeptide is a valuable building block in the synthesis of more complex peptides for various research and drug development applications.[1]
Introduction
The formation of a peptide bond is a fundamental step in peptide synthesis. The coupling of an N-protected amino acid with the free amine of another amino acid or peptide requires an activating agent to facilitate the reaction. HBTU is a highly efficient uronium salt-based coupling reagent widely used in both solution-phase and solid-phase peptide synthesis.[2] Its popularity stems from its ability to promote rapid and efficient coupling with minimal racemization, especially when used in conjunction with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[3][4]
The reaction detailed herein involves the coupling of N-Boc-protected L-phenylalanine (Boc-Phe-OH) with glycine methyl ester (H-Gly-OMe). The Boc group provides protection for the N-terminus of phenylalanine, while the methyl ester protects the C-terminus of glycine, preventing unwanted side reactions during the coupling process.[1]
Reaction Principle
The HBTU-mediated coupling reaction proceeds via a two-step mechanism. First, in the presence of a base like DIPEA, the carboxylate anion of Boc-Phe-OH attacks HBTU. This leads to the formation of a highly reactive HOBt (1-hydroxybenzotriazole) active ester intermediate and tetramethylurea as a byproduct. Subsequently, the nucleophilic amine of H-Gly-OMe attacks the activated ester, resulting in the formation of the desired peptide bond and the release of HOBt.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the HBTU-mediated synthesis of this compound. Optimal conditions may vary depending on the specific reaction scale and purity of the reagents.
| Parameter | Value | Notes |
| Reactants | ||
| Boc-Phe-OH | 1.0 equivalent | The limiting reagent. |
| H-Gly-OMe·HCl | 1.1 - 1.2 equivalents | A slight excess is used to ensure the complete consumption of the activated Boc-Phe-OH. |
| HBTU | 1.0 - 1.1 equivalents | Using a slight excess relative to the carboxylic acid can improve reaction rates. |
| DIPEA | 2.0 - 2.5 equivalents | A non-nucleophilic base is essential. At least two equivalents are necessary to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the amine. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically performed at room temperature. |
| Reaction Time | 2 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Expected Outcome | ||
| Typical Yield | 85 - 95% | Yields are dependent on the specific reaction conditions and purification method. |
| Purity | >95% (after purification) | Purity is typically assessed by HPLC and/or NMR. |
Experimental Protocols
Materials
-
N-Boc-L-phenylalanine (Boc-Phe-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Step-by-Step Procedure for Solution-Phase Synthesis of this compound
-
Preparation of Reactants:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Phe-OH (1.0 eq.) in anhydrous DMF (to achieve a concentration of approximately 0.1-0.5 M).
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt, and stir for 10-15 minutes at room temperature until a clear solution is obtained.
-
-
Activation of Carboxylic Acid:
-
To the solution of Boc-Phe-OH, add HBTU (1.05 eq.).
-
Add DIPEA (an additional 1.1-1.4 eq., for a total of 2.2-2.5 eq. in the reaction mixture) to the flask.
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the neutralized H-Gly-OMe solution from step 1 to the pre-activated Boc-Phe-OH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, observing the consumption of the starting materials. A suitable solvent system for TLC is typically a mixture of ethyl acetate and hexanes.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of HBTU-mediated peptide coupling.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols for the EDC/HOBt-Mediated Synthesis of Boc-Phe-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond is a fundamental transformation in the synthesis of peptides and proteins. The coupling of N-terminally protected amino acids with C-terminally protected amino acids or peptides is a critical step that requires efficient activation of the carboxylic acid moiety while minimizing side reactions, particularly racemization. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used reagent system for this purpose. EDC facilitates the formation of an active ester intermediate, while HOBt acts as a racemization suppressor and improves coupling efficiency.[1][2]
This document provides detailed application notes and protocols for the synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe) through the EDC/HOBt-mediated coupling of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) and glycine methyl ester (Gly-OMe).
Reaction Principle and Mechanism
The EDC/HOBt coupling reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid of Boc-Phe-OH reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and rearrangement to a stable N-acylurea byproduct, which would terminate the desired reaction.[3] HOBt efficiently traps the O-acylisourea intermediate to form an HOBt-active ester. This active ester is more stable than the O-acylisourea and less prone to racemization. Finally, the amino group of Gly-OMe attacks the carbonyl carbon of the HOBt-active ester, leading to the formation of the desired peptide bond in this compound and the release of HOBt.
Data Presentation
The following table summarizes the key quantitative data for the EDC/HOBt-mediated synthesis of this compound, based on established protocols for similar dipeptide syntheses.[4]
| Parameter | Value |
| Reactants | |
| Boc-Phe-OH | 1.0 equivalent |
| Gly-OMe·HCl | 1.1 equivalents |
| EDC·HCl | 1.2 equivalents |
| HOBt | 1.2 equivalents |
| Diisopropylethylamine (DIPEA) | 1.1 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Outcome | |
| Yield | ~88%[4] |
Experimental Protocols
Materials and Reagents
-
N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH)
-
Glycine methyl ester hydrochloride (Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol for the Synthesis of this compound
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) in anhydrous DCM or DMF.
-
In a separate flask, suspend Gly-OMe·HCl (1.1 eq) in anhydrous DCM or DMF.
-
To the suspension of Gly-OMe·HCl, add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 15-20 minutes until a clear solution is obtained.
-
-
Coupling Reaction:
-
To the solution of Boc-Phe-OH, add HOBt (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the prepared solution of neutralized Gly-OMe to the Boc-Phe-OH and HOBt mixture.
-
Slowly add EDC·HCl (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The water-soluble urea byproduct formed from EDC is removed during the aqueous work-up.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of EDC/HOBt mediated peptide bond formation.
Experimental Workflow
References
Application Notes and Protocols: TFA-Mediated Deprotection of Boc-Phe-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis, offering robust protection of the α-amino group of amino acids. Its widespread use stems from its stability in various reaction conditions and its facile and selective removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.
This document provides detailed application notes and protocols for the TFA-mediated deprotection of the dipeptide Boc-Phe-Gly-OMe. It is intended to guide researchers in obtaining the deprotected phenylalanyl-glycine methyl ester (Phe-Gly-OMe) as its trifluoroacetate salt, a crucial step in the solution-phase synthesis of larger peptides.
Mechanism of Boc Deprotection
The cleavage of the Boc group by TFA proceeds via an acid-catalyzed unimolecular elimination (E1) mechanism. The process involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.
-
Amine Salt Formation: The resulting free amine is protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.
It is critical to perform this reaction in a well-ventilated area as it generates carbon dioxide gas. The tert-butyl cation formed is a reactive electrophile and can potentially lead to side reactions, though for a simple dipeptide like this compound, this is less of a concern than with peptides containing sensitive residues like tryptophan or methionine.
Experimental Protocols
This section details the solution-phase deprotection of this compound using TFA in dichloromethane (DCM).
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel or similar)
Protocol: Deprotection of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Begin stirring the solution.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 1:1 (v/v) mixture of TFA and DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of DCM and methanol). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. The product, being a primary amine, will be ninhydrin positive, while the Boc-protected starting material will not.
-
Work-up: Once the reaction is complete, as indicated by TLC, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the resulting oily residue can be co-evaporated with DCM or toluene (2-3 times).
-
Product Precipitation: To the crude residue, add cold, anhydrous diethyl ether. This will cause the trifluoroacetate salt of Phe-Gly-OMe to precipitate out of the solution, often as a white solid.
-
Isolation and Drying: Collect the solid product by filtration, washing it with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum to obtain the final Phe-Gly-OMe • TFA salt.
Data Presentation
| Parameter | Condition | Expected Outcome |
| Substrate | This compound | Phe-Gly-OMe • TFA |
| Solvent | Dichloromethane (DCM) | Good solubility for substrate |
| Reagent | Trifluoroacetic Acid (TFA) | Effective Boc removal |
| TFA Concentration | 25-50% (v/v) in DCM | Complete deprotection |
| Temperature | 0 °C to Room Temperature | Controlled reaction |
| Reaction Time | 30 minutes - 2 hours | Typically complete within this timeframe |
| Work-up | Rotary evaporation, ether precipitation | Isolation of the TFA salt |
| Typical Yield | >95% | High conversion is expected |
| Typical Purity | >98% | Generally high purity after precipitation |
Characterization:
The successful deprotection can be confirmed by various analytical techniques:
-
TLC: As mentioned, the product will have a different Rf value than the starting material and will be ninhydrin positive.
-
NMR Spectroscopy:
-
¹H NMR: The most significant change will be the disappearance of the large singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.
-
¹³C NMR: The signals corresponding to the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively) will be absent in the product spectrum.
-
-
Mass Spectrometry: The mass of the product will correspond to the deprotected dipeptide.
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.
-
The deprotection reaction releases carbon dioxide gas . Ensure the reaction vessel is not sealed to avoid pressure build-up.
-
Diethyl ether is extremely flammable. Use it in a well-ventilated area away from any ignition sources.
Application Note and Protocol: HPLC Purification of Boc-Phe-Gly-OMe Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of synthetic peptides is a critical step to ensure the accuracy and reliability of subsequent biological and pharmacological studies. The tert-butyloxycarbonyl (Boc) protecting group is frequently used in solid-phase peptide synthesis (SPPS) to temporarily protect the Nα-amino group.[1][2] Following synthesis and cleavage from the resin, the crude peptide product contains the desired molecule along with various impurities such as deletion sequences, truncated peptides, and by-products from cleaved protecting groups.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely employed method for peptide purification due to its high resolution, the volatility of its mobile phases which simplifies sample recovery, and its applicability to a wide range of peptides with different physicochemical properties.[3][4]
This application note provides a detailed protocol for the purification of the protected dipeptide, Boc-Phe-Gly-OMe, using RP-HPLC. The separation mechanism in RP-HPLC is based on the hydrophobic interaction between the analyte and the stationary phase. For a protected peptide like this compound, a C18 stationary phase is commonly used, and elution is achieved by a gradient of increasing organic solvent concentration. This method is designed to efficiently separate the target dipeptide from common synthetic impurities, yielding a final product of high purity.
Materials and Methods
Instrumentation and Consumables
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Preparative C18 reverse-phase HPLC column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)
-
Analytical C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm)
-
Lyophilizer
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Reagents
-
Crude this compound peptide
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO), if required for solubility
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
Sample Preparation
-
Accurately weigh the crude this compound powder.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is a good starting point.
-
If solubility is an issue, a small amount of DMSO can be used to dissolve the sample, followed by dilution with the initial mobile phase conditions. Minimize the use of strong organic solvents to avoid peak distortion.
-
Vortex the sample until fully dissolved.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial before injection.
HPLC Purification Procedure
-
System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) at the specified flow rate until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the sample concentration and the capacity of the preparative column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. The gradient should be optimized to ensure good separation of the target peptide from impurities. A typical gradient might be from 20% to 80% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the elution profile at 210-220 nm, where the peptide bond absorbs UV light.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a similar but faster gradient to confirm the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (typically ≥98%) and lyophilize to obtain the purified peptide as a dry powder.
Data Presentation
The following tables summarize the chromatographic conditions and the expected results for the purification and analysis of this compound.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 100 Å, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Gradient | 20-80% B over 40 minutes |
| Detection | 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 500 - 2000 µL |
Table 2: Analytical HPLC Parameters for Purity Check
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-95% B over 20 minutes |
| Detection | 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 3: Expected Results for this compound Purification
| Parameter | Crude Product | Purified Product |
| Purity (by analytical HPLC) | ~75% | ≥98% |
| Retention Time (Analytical) | ~12.5 min | ~12.5 min |
| Yield | N/A | >80% (of the target peptide in crude) |
| Appearance | Off-white solid | White, fluffy powder |
Visualizations
Experimental Workflow
The overall workflow for the HPLC purification of this compound is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
Principle of Reversed-Phase HPLC Separation
The separation in RP-HPLC is based on the partitioning of the analyte between the mobile phase and the stationary phase.
Caption: Separation principle of reversed-phase HPLC.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Boc-Phe-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe) is a protected dipeptide commonly used as a building block in the synthesis of larger peptides and peptidomimetics. Accurate characterization of this and related peptide intermediates is critical for ensuring the quality and success of peptide synthesis. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and detailed structural information.
These application notes provide a comprehensive guide to the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), including detailed experimental protocols, expected fragmentation patterns, and data interpretation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₇H₂₄N₂O₅ |
| Molecular Weight | 336.38 g/mol |
| Monoisotopic Mass | 336.17 Da |
| CAS Number | 7625-57-2 |
Mass Spectrometry Analysis
Electrospray ionization (ESI) is the preferred method for the analysis of this compound, typically in positive ion mode. The protonated molecule, [M+H]⁺, is observed at an m/z corresponding to the monoisotopic mass plus the mass of a proton.
Predicted Mass-to-Charge Ratios
The expected mass-to-charge ratios for the intact this compound and its deprotected form are summarized below.
| Species | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₇H₂₄N₂O₅ | 336.17 | 337.18 |
| Phe-Gly-OMe | C₁₂H₁₆N₂O₃ | 236.12 | 237.12 |
Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem mass spectrometry (MS/MS) is employed to confirm the sequence of the peptide. This involves the isolation of the precursor ion ([M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The fragmentation of Boc-protected peptides is characterized by cleavages at the peptide backbone, resulting in b- and y-type ions, as well as losses related to the Boc protecting group.
Predicted Fragmentation of this compound
The fragmentation of the protonated this compound ([M+H]⁺ at m/z 337.18) is predicted to yield several characteristic fragment ions. The primary fragmentation pathways involve the loss of the Boc group and cleavage of the amide bond.
| Precursor Ion (m/z) | Fragment Ion | Predicted m/z | Description |
| 337.18 | [M+H-C₄H₈]⁺ | 281.12 | Loss of isobutylene from the Boc group |
| 337.18 | [M+H-Boc]⁺ | 237.12 | Loss of the entire Boc group (100 Da) |
| 337.18 | b₁ | 250.14 | Boc-Phe fragment |
| 337.18 | y₁ | 88.04 | Gly-OMe fragment |
Note: The predicted m/z values are for the monoisotopic masses of the fragment ions.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 10 µM in 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
For LC-MS analysis, dilute the stock solution to a final concentration of 10 µM in the initial mobile phase conditions (e.g., 95% Mobile Phase A).
-
Vortex the solution thoroughly and centrifuge briefly to pellet any particulates.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is used to separate the analyte from impurities and introduce it into the mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer with an ESI source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MS Scan Range: m/z 100-500
-
MS/MS Analysis:
-
Select the precursor ion at m/z 337.2 for fragmentation.
-
Use an appropriate collision energy to induce fragmentation (e.g., 10-30 eV).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Incorporation of Boc-Phe-Gly-OMe in Cyclic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of the dipeptide building block, N-tert-butoxycarbonyl-L-phenylalanyl-L-glycine methyl ester (Boc-Phe-Gly-OMe), into cyclic peptides. This document offers detailed protocols for the synthesis of a linear peptide precursor via solid-phase peptide synthesis (SPPS), followed by a solution-phase head-to-tail cyclization. Furthermore, it explores the potential biological relevance of the resulting cyclic peptides by detailing the melanocortin receptor signaling pathway, a known target for cyclic peptides containing the Phe-Gly motif as part of a larger pharmacophore.
Introduction
Cyclic peptides are a class of molecules that have garnered significant interest in drug discovery due to their enhanced metabolic stability, improved receptor binding affinity, and conformational rigidity compared to their linear counterparts. The incorporation of specific dipeptide units, such as this compound, serves as a strategic approach in the design and synthesis of these complex macromolecules.[1] this compound is a valuable building block in peptide chemistry, providing a protected N-terminus that allows for controlled, stepwise elongation of the peptide chain. The Phenylalanine-Glycine (Phe-Gly) sequence is found in various bioactive peptides and can be a crucial element for molecular recognition and biological activity.
This document outlines the synthetic workflow for utilizing this compound in the generation of a model cyclic pentapeptide, cyclo(Phe-Gly-Asn-Gln-Val). The protocols provided are based on established methodologies in peptide chemistry and are intended to serve as a practical guide for researchers.
Data Presentation
The following table summarizes the expected yields for the key stages of the synthesis of a model cyclic pentapeptide, cyclo(Phe-Gly-Asn-Gln-Val), starting from the linear precursor. These values are illustrative and can vary based on the specific sequence, coupling reagents, and purification methods employed.
| Step | Description | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Solid-Phase Peptide Synthesis | Rink Amide Resin | Fmoc-amino acids, DIC, Oxyma | DMF | - | >90 (crude linear) | >95 (after purification) |
| 2 | Cleavage from Resin | Protected Peptide-Resin | TFA, TIS, H₂O | - | 2-3 | >90 (crude linear) | - |
| 3 | Solution-Phase Cyclization | Linear Peptide | HATU, DIPEA | DMF | 2-4 | 60-70 | >95 (after purification) |
Experimental Protocols
Synthesis of Linear Peptide Precursor (H-Phe-Gly-Asn-Gln-Val-OH) via SPPS
This protocol describes the manual synthesis of the linear pentapeptide using a Rink Amide resin, which upon cleavage yields a C-terminal amide. For the purpose of head-to-tail cyclization, a resin that allows for cleavage to a C-terminal carboxylic acid (e.g., 2-chlorotrityl chloride resin) would be used. The following is an illustrative example of chain elongation.
Materials:
-
Rink Amide resin
-
Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Boc-Phe-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
First Amino Acid Coupling (Valine):
-
Dissolve Fmoc-Val-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Subsequent Couplings (Gln, Asn): Repeat the deprotection, washing, and coupling steps for Fmoc-Gln(Trt)-OH and Fmoc-Asn(Trt)-OH.
-
Dipeptide Coupling (Boc-Phe-Gly-OH):
-
Following the final Fmoc deprotection and washing, couple Boc-Phe-Gly-OH (3 eq.) using DIC (3 eq.) and Oxyma (3 eq.) in DMF for 2 hours.
-
-
Final Washing: Wash the resin with DMF (5 times) and DCM (3 times) and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the crude linear peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Head-to-Tail Cyclization of H-Phe-Gly-Asn-Gln-Val-OH
This protocol describes a general method for the solution-phase cyclization of the linear pentapeptide.
Materials:
-
Purified linear peptide (H-Phe-Gly-Asn-Gln-Val-OH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve the linear peptide in anhydrous DMF to a final concentration of 1-2 mM.
-
Activation:
-
Add HATU (1.2 equivalents) to the peptide solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the cyclization by LC-MS.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Purification: Purify the cyclic peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry and NMR.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and cyclization of a peptide using Boc-Phe-Gly-OH.
Melanocortin Receptor Signaling Pathway
Many bioactive cyclic peptides containing the His-Phe-Arg-Trp-Gly sequence, a motif related to the Phe-Gly dipeptide, are known to target melanocortin receptors.[2] These receptors, such as the Melanocortin 4 Receptor (MC4R), are G-protein coupled receptors (GPCRs) that primarily signal through the Gs alpha subunit.[3][4]
References
Application Notes and Protocols for Bioconjugation Using Boc-Phe-Gly-OMe Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the dipeptide Boc-Phe-Gly-OMe are valuable building blocks in the field of bioconjugation, particularly for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential synthesis of peptide linkers, while the phenylalanine-glycine motif can serve as a recognition site for enzymatic cleavage within the target cell, leading to the specific release of a conjugated payload.
This document provides detailed application notes and protocols for the use of a key this compound derivative, Boc-Gly-Gly-Phe-Gly-OH, as a protease-cleavable linker in the construction of ADCs. The protocols outlined below are based on established methodologies in the field and are exemplified by the structure of the linker used in the clinically successful ADC, Trastuzumab deruxtecan (Enhertu®).
Key Applications and Advantages
The primary application of Boc-Gly-Gly-Phe-Gly-OH in bioconjugation is as a cleavable linker in ADCs. This tetrapeptide sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[1][2] This enzymatic cleavage releases the cytotoxic payload in the vicinity of the target cancer cells, minimizing off-target toxicity.[1][2]
Advantages of the GGFG Linker:
-
Enzymatic Cleavage: Specifically cleaved by lysosomal proteases like cathepsin B and L, ensuring targeted drug release.[1]
-
Serum Stability: The peptide linker is designed to be stable in the bloodstream, preventing premature drug release.
-
High Drug-to-Antibody Ratio (DAR): The use of this linker technology has enabled the development of ADCs with a high and homogeneous DAR, such as Trastuzumab deruxtecan with a DAR of approximately 7-8.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the synthesis and characterization of ADCs utilizing a GGFG-based linker.
Table 1: Synthesis Yields for a Maleimide-GGFG-Payload Linker
| Step | Description | Typical Yield (%) |
| 1. Boc-GGFG-OH Synthesis | Solid-phase or solution-phase synthesis of the protected tetrapeptide. | > 90 |
| 2. Coupling to PABC Spacer | Coupling of Boc-GGFG-OH to a self-immolative spacer like p-aminobenzyl alcohol (PABA). | 70 - 80 |
| 3. Activation of PABC Spacer | Activation of the PABC alcohol to a reactive carbonate for payload conjugation. | ~50 |
| 4. Conjugation to Payload (e.g., DXd derivative) | Coupling of the activated linker to the cytotoxic payload. | > 70 |
| 5. Boc Deprotection | Removal of the Boc protecting group to reveal the terminal amine. | > 95 |
| 6. Coupling to Maleimide Moiety | Acylation of the N-terminal amine with a maleimide-containing reagent (e.g., MC, maleimidocaproyl). | > 80 |
Note: Yields are illustrative and can vary based on specific reagents, reaction conditions, and purification methods.
Table 2: Characterization of a Trastuzumab-GGFG-DXd ADC
| Parameter | Description | Typical Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | The average number of drug-linker molecules conjugated to a single antibody. | 7.7 - 8.0 | HIC-HPLC, RP-HPLC, MS |
| Monomer Content | The percentage of the ADC that exists as a non-aggregated monomer. | > 95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | The concentration of the ADC required to inhibit the growth of HER2-positive cancer cells by 50%. | Sub-nanomolar to nanomolar range | Cell-based assays |
| Linker Stability in Plasma | The percentage of payload released from the ADC after incubation in human plasma over a set period. | < 5% after 21 days | LC-MS |
Experimental Protocols
Protocol 1: Synthesis of a Maleimide-GGFG-Payload Drug-Linker
This protocol describes a representative solution-phase synthesis of a drug-linker construct (e.g., Maleimide-GGFG-PABC-DXd) starting from Boc-Gly-Gly-Phe-Gly-OH.
Materials:
-
Boc-Gly-Gly-Phe-Gly-OH
-
p-Aminobenzyl alcohol (PABA)
-
Triphosgene or p-nitrophenyl chloroformate
-
DXd (or other amine-containing payload)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
HATU or HBTU (peptide coupling agents)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Coupling of Boc-GGFG-OH to PABC Spacer: a. Dissolve Boc-GGFG-OH (1 eq.) and p-aminobenzyl alcohol (1.1 eq.) in anhydrous DMF. b. Add HATU (1.1 eq.) and DIPEA (2.2 eq.) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography to obtain Boc-GGFG-PABC-OH.
-
Activation of the PABC Spacer and Payload Conjugation: a. Dissolve Boc-GGFG-PABC-OH (1 eq.) in anhydrous DCM and cool to 0 °C. b. Add a solution of triphosgene (0.4 eq.) in DCM dropwise, followed by pyridine (1.2 eq.). c. Stir at 0 °C for 1 hour to form the chloroformate intermediate. d. In a separate flask, dissolve the payload (e.g., DXd, 1.2 eq.) and DIPEA (2.4 eq.) in anhydrous DMF. e. Add the chloroformate solution dropwise to the payload solution and stir at room temperature overnight. f. Quench the reaction with water and extract the product with ethyl acetate. g. Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine. h. Dry, concentrate, and purify the crude product by silica gel chromatography to yield Boc-GGFG-PABC-Payload.
-
Boc Deprotection: a. Dissolve the Boc-protected drug-linker in a solution of 20-50% TFA in DCM. b. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). c. Concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual TFA.
-
Coupling to Maleimide Moiety: a. Dissolve the deprotected drug-linker (1 eq.) and MC-NHS (1.1 eq.) in anhydrous DMF. b. Add DIPEA (2.2 eq.) and stir at room temperature for 2-4 hours. c. Monitor the reaction by LC-MS. d. Upon completion, purify the final Maleimide-GGFG-PABC-Payload by preparative HPLC.
Protocol 2: Conjugation of Drug-Linker to an Antibody
This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody (e.g., Trastuzumab) via cysteine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-GGFG-PABC-Payload in a co-solvent like DMSO
-
PD-10 desalting columns
-
UV-Vis spectrophotometer
-
HPLC system (HIC and/or RP)
Procedure:
-
Antibody Reduction: a. Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS. b. Add a 10-20 fold molar excess of TCEP solution to the antibody solution. c. Incubate at 37 °C for 1-2 hours to reduce the interchain disulfide bonds.
-
Conjugation Reaction: a. Desalt the reduced antibody using a PD-10 column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4). b. Immediately add a 1.5-2.0 fold molar excess of the Maleimide-GGFG-PABC-Payload (dissolved in DMSO) per free thiol to the desalted antibody solution. c. Gently mix and incubate at room temperature for 1-2 hours.
-
Purification of the ADC: a. Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the maleimide linker. b. Purify the ADC from unreacted drug-linker and other small molecules using a PD-10 desalting column or tangential flow filtration, exchanging into a formulation buffer (e.g., histidine buffer, pH 6.0).
Protocol 3: Cathepsin B/L Cleavage Assay of the GGFG Linker
This protocol outlines a fluorometric assay to assess the cleavage of the GGFG linker by cathepsin B or L.
Materials:
-
ADC with GGFG linker
-
Recombinant human cathepsin B or L
-
Cathepsin assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorometer
Procedure:
-
Enzyme Activation: a. Prepare a stock solution of cathepsin B or L in the assay buffer. b. Pre-incubate the enzyme solution at 37 °C for 10-15 minutes to ensure activation.
-
Cleavage Reaction: a. In a 96-well plate, add the ADC to the assay buffer to a final concentration of 10-50 µM. b. Initiate the reaction by adding the activated cathepsin B or L to a final concentration of 50-100 nM. c. As a negative control, prepare a well with the ADC in the assay buffer without the enzyme.
-
Analysis: a. Incubate the plate at 37 °C. b. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by denaturing the enzyme. c. Analyze the release of the payload from the antibody by RP-HPLC or LC-MS. The appearance of the free payload peak indicates linker cleavage.
Visualizations
Caption: Workflow for the synthesis of a GGFG-linked ADC.
Caption: Mechanism of action for a HER2-targeted GGFG-linked ADC.
References
Troubleshooting & Optimization
Troubleshooting incomplete Boc deprotection from phe-gly dipeptide
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the Boc deprotection of a Phe-Gly dipeptide.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of Phe-Gly dipeptide is incomplete. What are the most common causes?
Incomplete Boc deprotection can stem from several factors related to reagents, reaction conditions, or the substrate itself. The most frequent culprits include:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid is too weak or its concentration is too low, the reaction may not go to completion. The effectiveness of standard reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane can be diminished by the presence of water.[1]
-
Suboptimal Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates may need longer reaction times to achieve full conversion.[1] It is crucial to monitor the reaction's progress.[2]
-
Steric Hindrance: Although less common for a simple dipeptide like Phe-Gly, the amino acids adjacent to the Boc-protected residue can sometimes sterically hinder the access of the deprotecting agent.[3]
Q2: I'm observing a major side product during the Boc deprotection of my Phe-Gly dipeptide. What could it be?
A common side reaction, especially with dipeptides, is the formation of a diketopiperazine (DKP).[4] This occurs when the newly deprotected N-terminal amine of the phenylalanine attacks the carbonyl of the glycine residue, leading to cyclization. The risk of DKP formation increases significantly upon neutralization of the amine.
Q3: How can I minimize the formation of diketopiperazine (DKP)?
To suppress DKP formation, it is best to use the deprotected dipeptide immediately in the next step. The most effective strategy is to perform an in situ neutralization and coupling protocol. This ensures the free amine is immediately acylated by the next amino acid, which outcompetes the intramolecular cyclization.
Q4: What are the best methods to monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. A successful deprotection will show the disappearance of the starting material spot and the appearance of a new, more polar spot for the deprotected amine. Staining with ninhydrin is effective as it visualizes the primary amine of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing you to see the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the identity of the product and any side products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the removal of the Boc group by the disappearance of the characteristic tert-butyl peak around 1.5 ppm.
Q5: What is the recommended work-up procedure for a Boc deprotection using TFA?
After the reaction is complete, the excess TFA and solvent are typically removed under reduced pressure. To ensure all residual TFA is removed, co-evaporation with a solvent like toluene can be performed. The resulting product is the trifluoroacetate salt of the dipeptide, which can often be used directly in the next coupling step. If the free amine is required, the residue can be dissolved in an appropriate organic solvent and washed with a mild base like saturated sodium bicarbonate solution.
Troubleshooting Guide: Incomplete Boc Deprotection
This guide provides a systematic approach to troubleshooting incomplete Boc deprotection of Phe-Gly dipeptide.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Summary
The following table summarizes typical conditions for Boc deprotection. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Parameter | Condition 1: Standard | Condition 2: For Difficult Substrates | Reference |
| Deprotecting Agent | 25-50% TFA in DCM | 4M HCl in 1,4-dioxane | |
| Temperature | 0 °C to Room Temperature | Room Temperature | |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours | |
| Monitoring | TLC, HPLC, LC-MS | TLC, HPLC, LC-MS |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is suitable for most standard Boc deprotections.
-
Preparation: Dissolve the Boc-Phe-Gly dipeptide in anhydrous dichloromethane (DCM) in a round-bottom flask with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 TFA:DCM mixture).
-
Reaction: Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and continue stirring for an additional 20-30 minutes.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
For TFA Salt: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. To ensure complete removal of TFA, co-evaporate with toluene three times. The resulting amine trifluoroacetate salt can often be used directly in the next step.
-
For Free Amine: After concentrating the reaction mixture, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.
-
Spotting:
-
Spot the starting Boc-protected material (dissolved in a suitable solvent) on the baseline.
-
Spot the reaction mixture at different time points (e.g., t=0, 15 min, 30 min).
-
It is also good practice to "co-spot" the starting material and the reaction mixture in the same lane to confirm the identity of the spots.
-
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol).
-
Visualization:
-
Visualize the spots under UV light if the compounds are UV-active.
-
Stain the plate with ninhydrin and gently heat. The deprotected amine product will appear as a colored spot (typically purple or yellow).
-
-
Analysis: A successful deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot corresponding to the free amine.
References
Technical Support Center: Optimizing Coupling Efficiency of Boc-Phe-Gly-OMe
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Boc-Phe-Gly-OMe. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the coupling reaction, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through a solution-phase peptide coupling. The process involves the reaction of N-terminally protected Boc-L-phenylalanine (Boc-Phe-OH) with the methyl ester of glycine (H-Gly-OMe). The carboxylic acid of Boc-Phe-OH is activated by a coupling reagent, which facilitates the formation of a peptide bond with the free amino group of H-Gly-OMe.[1]
Q2: Which coupling reagents are recommended for the synthesis of this compound?
A2: A variety of coupling reagents can be used, each with its own advantages and disadvantages. Common choices include:
-
Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][2]
-
Uronium/Aminium Salts: like HBTU or HATU, which are known for their high efficiency and rapid reaction times.
-
Phosphonium Salts: such as PyBOP, which are also highly efficient and can be advantageous in specific situations.
The choice of reagent can depend on factors such as desired reaction time, cost, and the potential for side reactions.
Q3: What are the most common challenges encountered during the coupling of this compound?
A3: Researchers may face several challenges, including:
-
Low reaction yield: This can be due to incomplete or slow reactions, steric hindrance from the bulky Boc protecting group, or suboptimal reaction conditions.
-
Side reactions: The most common side reaction is racemization of the phenylalanine chiral center. Other potential side reactions include the formation of N-acylurea byproduct when using carbodiimides.
-
Difficult purification: The crude product may contain unreacted starting materials, byproducts from the coupling reagent, and other impurities that can be challenging to separate.
Q4: How can I monitor the progress of the coupling reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress in solution-phase synthesis. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting materials (Boc-Phe-OH and H-Gly-OMe) and the appearance of the product spot (this compound).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of Boc-Phe-OH. | Ensure the coupling reagent is fresh and used in the correct stoichiometry. For carbodiimides, consider pre-activation of the carboxylic acid. |
| Poor quality of starting materials. | Verify the purity of Boc-Phe-OH and H-Gly-OMe.HCl. Ensure complete neutralization of H-Gly-OMe.HCl to the free amine before coupling. | |
| Suboptimal reaction conditions. | Optimize the solvent (anhydrous DMF or DCM are common choices), temperature (coupling is often performed at 0°C and then warmed to room temperature), and reaction time. | |
| Presence of a Major Side Product | Racemization of the phenylalanine residue. | Add a racemization-suppressing agent like HOBt when using carbodiimide coupling reagents. Perform the reaction at a lower temperature (0°C). |
| Formation of N-acylurea byproduct (with DCC/EDC). | The addition of HOBt can help minimize this. The urea byproduct can often be removed by filtration (for DCU) or aqueous work-up. | |
| Difficulty in Purifying the Product | Co-elution of impurities during column chromatography. | Optimize the solvent system for flash chromatography. A gradient of ethyl acetate in hexanes is a good starting point. Test different solvent systems using TLC to achieve better separation. |
| Product is an oil and difficult to handle. | Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best approach. |
Quantitative Data Summary
| Coupling Reagent | Additive | Typical Yield Range for Dipeptide Synthesis | Notes |
| DCC or EDC | HOBt | Good to Excellent | Cost-effective; the dicyclohexylurea (DCU) byproduct from DCC is insoluble in many organic solvents and can be removed by filtration. |
| HBTU | HOBt, DIPEA | Excellent | Fast reaction times and high yields with low racemization. More expensive than carbodiimides. |
| HATU | HOAt, DIPEA | Excellent | Generally considered one of the most efficient coupling reagents, especially for hindered couplings. |
| PyBOP | DIPEA | Excellent | Phosphonium-based reagent, known for high efficiency and low racemization. |
Note: A reported synthesis of (S)-Boc-Phe-Gly-OMe using a general procedure and purification via acid-base aqueous workup resulted in a 55% yield.[3]
Experimental Protocols
Protocol 1: Coupling of Boc-Phe-OH and H-Gly-OMe using EDC/HOBt
This protocol outlines a common method for the synthesis of this compound using a carbodiimide coupling agent.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe.HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation of H-Gly-OMe free base: In a round-bottom flask, suspend H-Gly-OMe.HCl (1.1 eq) in anhydrous DCM. To this suspension, add DIPEA (1.1 eq) and stir at room temperature for 15-20 minutes. The mixture should become a clear solution.
-
Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Coupling Reaction: To the cooled Boc-Phe-OH solution, add the prepared H-Gly-OMe solution from step 1. Slowly add EDC (1.2 eq) to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification of this compound by Flash Chromatography
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc) and spot it on a TLC plate. Develop the plate in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
-
Column Preparation: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low coupling yield.
References
Preventing racemization during Boc-phe-gly-ome coupling
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent racemization during the coupling of Boc-L-Phenylalanine to Glycine methyl ester (Boc-Phe-Gly-OMe).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of the this compound coupling, and why is it a significant problem?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the Boc-L-Phenylalanine during the coupling reaction. This results in the formation of the unwanted Boc-D-Phenylalanyl-Glycine methyl ester diastereomer. The presence of this D-isomer can be difficult to separate from the desired L-isomer, leading to impurities in the final peptide product. These impurities can significantly impact the peptide's biological activity and therapeutic efficacy.
Q2: What are the primary mechanisms that lead to racemization during peptide coupling?
A2: There are two main pathways through which racemization can occur:
-
Oxazolone Formation: The activated carboxyl group of Boc-Phe-OH can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the alpha-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with the amine component (Gly-OMe) can then occur from either face of the planar, achiral intermediate, resulting in a mixture of L and D products.[1][2]
-
Direct Enolization: A base can directly abstract the proton from the alpha-carbon of the activated Boc-Phe-OH, forming an enolate intermediate. This planar intermediate can then be protonated from either side, leading to racemization before coupling occurs.[1][2][3]
Q3: How does the choice of coupling reagent affect the extent of racemization?
A3: The choice of coupling reagent is critical in controlling racemization. Reagents that generate highly reactive intermediates are more prone to causing racemization.
-
Carbodiimides (e.g., DCC, DIC, EDC): When used alone, carbodiimides form a highly reactive O-acylisourea intermediate which is very susceptible to oxazolone formation and subsequent racemization. Therefore, they are almost always used with racemization-suppressing additives.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, TBTU): These reagents are generally more efficient and lead to less racemization than carbodiimides alone. HATU is often considered superior to HBTU in suppressing racemization.
-
Phosphonium Salts (e.g., PyBOP, BOP): These are also highly efficient coupling reagents with a low propensity for racemization. BOP is very effective but produces a carcinogenic byproduct, HMPA. PyBOP is a safer alternative.
Q4: What is the role of additives like HOBt and HOAt in preventing racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They function by reacting with the highly reactive activated intermediate (e.g., O-acylisourea) to form an active ester. This active ester is more stable and less prone to racemization than the initial intermediate, yet still reactive enough to couple with the amine component. HOAt is generally considered more effective than HOBt at preventing racemization. OxymaPure is another effective, non-explosive alternative to HOBt and HOAt.
Q5: How does the choice of base influence racemization?
A5: The base used in the coupling reaction can significantly impact the level of racemization. Stronger or less sterically hindered bases are more likely to cause racemization by abstracting the alpha-proton.
-
Recommended Bases: Weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferred as they are less likely to cause racemization.
-
Bases to Use with Caution: Stronger, less hindered bases such as triethylamine (TEA) and diisopropylethylamine (DIEA) can increase the risk of racemization.
Q6: What is the effect of solvent and temperature on racemization?
A6: Both solvent polarity and reaction temperature play a role in controlling racemization.
-
Solvent: The polarity of the solvent can influence the rate of racemization. Non-polar or less polar aprotic solvents are generally preferred. Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used, with DMF often providing better solvation for the growing peptide chain.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization. It is generally recommended to perform the coupling reaction at a lower temperature, such as 0 °C, and then allow it to slowly warm to room temperature.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of D-Phe diastereomer detected after coupling. | Inappropriate Coupling Reagent: Use of carbodiimides (DCC, DIC) without an additive. | Switch to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salt coupling reagent. If using a carbodiimide, always include an additive like HOBt, HOAt, or Oxyma. |
| Absence of Racemization-Suppressing Additives: Lack of HOBt, HOAt, or a similar additive when using a carbodiimide. | Always add an equimolar amount of HOBt, HOAt, or Oxyma when using carbodiimide coupling reagents to form a more stable active ester. | |
| Strong or Sterically Unhindered Base: Use of triethylamine (TEA) or diisopropylethylamine (DIEA). | Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. | |
| Prolonged Pre-activation Time: The activated Boc-Phe-OH is allowed to stand for too long before adding the Gly-OMe. | Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately after activation. A pre-activation time of 1-5 minutes is generally sufficient. | |
| Elevated Reaction Temperature: The coupling reaction is performed at a high temperature. | Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to gradually warm to room temperature. | |
| Low Coupling Yield. | Steric Hindrance: The bulky side chain of phenylalanine can hinder the coupling reaction. | Use a more powerful coupling reagent like HATU. Ensure adequate solvation by using an appropriate solvent like DMF. |
| Incomplete Activation: Insufficient amount of coupling reagent or short activation time. | Use a slight excess (1.05-1.1 equivalents) of the coupling reagent and ensure sufficient activation time (typically 1-5 minutes). | |
| Difficulty in Purifying the Dipeptide. | Presence of Diastereomers: Racemization has occurred, leading to the formation of Boc-D-Phe-Gly-OMe. | Optimize the coupling conditions to minimize racemization as described above. If diastereomers are present, chiral chromatography may be required for separation. |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Racemization (%) |
| DIC | None | DIEA | DMF | RT | Can be significant |
| DIC | HOBt | NMM | DCM/DMF | 0 to RT | Low |
| DIC | HOAt | NMM | DCM/DMF | 0 to RT | Very Low |
| DIC | Oxyma | NMM | DMF | RT | Comparable or lower than HOAt |
| HBTU | - | DIEA | DMF | RT | Can be significant |
| HATU | - | DIEA | DMF | RT | Can be significant |
Note: The extent of racemization is highly dependent on the specific reaction conditions and the peptide sequence.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-Phe-OH with Gly-OMe using DIC/HOBt
This protocol is designed to minimize racemization during the coupling of Boc-L-Phenylalanine to Glycine methyl ester.
Materials:
-
Boc-L-Phe-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add H-Gly-OMe·HCl (1.0 eq) to the solution, followed by NMM (1.1 eq) to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter off the diisopropylurea byproduct.
-
Work up the reaction by washing the organic layer with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis to Quantify Racemization
This protocol provides a general method for the separation and quantification of the desired L-L diastereomer from the undesired D-L diastereomer.
Materials:
-
Purified peptide product
-
Chiral HPLC column (e.g., Chiralpak series)
-
HPLC grade solvents (e.g., hexane, isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Prepare a standard solution of the purified peptide product at a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject a small volume (e.g., 10 µL) of the sample onto the chiral HPLC column.
-
Run the HPLC method using an isocratic mobile phase (e.g., a mixture of hexane and isopropanol). The exact ratio will need to be optimized for the specific column and dipeptide.
-
Monitor the elution of the diastereomers with the UV detector (typically at 220 nm or 254 nm).
-
The L-L and D-L diastereomers should elute as separate peaks.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100
Visualizations
Caption: Mechanisms of racemization during peptide coupling.
Caption: Troubleshooting workflow for high racemization.
References
Technical Support Center: Aggregation Issues with Peptides Containing Boc-Phe-Gly-OMe
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing the Boc-Phe-Gly-OMe sequence.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common aggregation-related problems during the handling and use of this compound and similar peptides.
Issue 1: Poor Solubility or Immediate Precipitation Upon Dissolution
-
Symptom: The lyophilized peptide powder does not dissolve, or a precipitate forms immediately upon adding the solvent.
-
Possible Cause: The hydrophobic nature of the phenylalanine residue, combined with the potential for intermolecular hydrogen bonding, can lead to low solubility in aqueous buffers. The choice of solvent is critical.
-
Troubleshooting Steps:
-
Solvent Selection: Start with a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the peptide. Once fully dissolved, slowly add the aqueous buffer to the desired final concentration while vortexing.
-
Sonication: Use a bath sonicator to aid dissolution. Brief pulses of sonication can help break up small aggregates.
-
pH Adjustment: For peptides with a free C-terminus (not applicable to the methyl ester), adjusting the pH away from the isoelectric point can increase solubility.
-
Issue 2: Solution Becomes Cloudy or Forms a Precipitate Over Time
-
Symptom: The peptide initially dissolves but becomes turbid or precipitates upon storage, even at 4°C.
-
Possible Cause: The peptide is aggregating over time. This can be influenced by concentration, temperature, and the ionic strength of the buffer.
-
Troubleshooting Steps:
-
Lower Concentration: Work with the lowest feasible concentration of the peptide.
-
Additive Screening: Incorporate additives that can disrupt hydrophobic interactions or hydrogen bonding. See the table below for suggestions.
-
Storage Conditions: Flash-freeze aliquots of the dissolved peptide in liquid nitrogen and store at -80°C to minimize aggregation during long-term storage. Avoid repeated freeze-thaw cycles.
-
Issue 3: Inconsistent Results in Biological or Chemical Assays
-
Symptom: High variability between replicate experiments or a loss of peptide activity.
-
Possible Cause: The presence of soluble aggregates, which are not visible to the naked eye, can sequester the active peptide and interfere with assays.
-
Troubleshooting Steps:
-
Aggregation Analysis: Before use, analyze the peptide solution for the presence of aggregates using techniques like Dynamic Light Scattering (DLS).
-
Filtration: Filter the peptide solution through a 0.22 µm syringe filter to remove larger aggregates. Note that this will not remove smaller, soluble oligomers.
-
Disaggregation Protocol: If aggregates are detected, attempt to disaggregate the solution by adding a small amount of a chaotropic agent like guanidinium chloride (followed by dilution) or by brief sonication. The effectiveness of these methods should be confirmed by DLS.
-
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound prone to aggregation?
A1: Peptides containing hydrophobic amino acids like phenylalanine have a natural tendency to self-associate in aqueous environments to minimize the unfavorable interaction between the hydrophobic side chains and water. This process, known as hydrophobic collapse, can lead to the formation of aggregates, which are often stabilized by intermolecular hydrogen bonds forming β-sheet-like structures.
Q2: How can I detect if my this compound peptide is aggregating?
A2: Several methods can be used to detect aggregation:
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Visual Inspection: The simplest method is to check for turbidity or visible precipitates.
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
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Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the presence of amyloid-like β-sheet structures, which are common in peptide aggregates.
Q3: Can I use additives to prevent the aggregation of my peptide?
A3: Yes, various additives can help to reduce aggregation by disrupting the forces that hold the aggregates together. The effectiveness of a particular additive is peptide-specific and may require some optimization.
Data Presentation
Table 1: Suggested Additives to Mitigate Peptide Aggregation
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Organic Solvents | DMSO | 1-10% (v/v) | Disrupts hydrophobic interactions. |
| Ethanol | 5-20% (v/v) | Reduces solvent polarity. | |
| Sugars | Sucrose, Trehalose | 50-200 mM | Promotes a more structured hydration shell around the peptide. |
| Amino Acids | L-Arginine, L-Proline | 50-150 mM | Can interfere with intermolecular hydrogen bonding and hydrophobic interactions. |
| Chaotropic Agents | Guanidinium HCl | 0.5-2 M (for disaggregation) | Denatures the peptide, disrupting tertiary and quaternary structures. |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20) | 0.01-0.1% (v/v) | Can coat hydrophobic surfaces, preventing self-association. |
Table 2: Template for Experimental Determination of this compound Solubility
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |
| Water | 25 | User-determined value | e.g., Insoluble, forms suspension |
| PBS (pH 7.4) | 25 | User-determined value | e.g., Slightly soluble, cloudy |
| Methanol | 25 | User-determined value | e.g., Soluble, clear solution |
| Acetonitrile | 25 | User-determined value | e.g., Moderately soluble |
| DMSO | 25 | User-determined value | e.g., Highly soluble |
| DMF | 25 | User-determined value | e.g., Highly soluble |
Experimental Protocols
Protocol 1: Gravimetric Solubility Assay
This protocol allows for the quantitative determination of peptide solubility in various solvents.
-
Objective: To determine the saturation solubility of this compound.
-
Materials:
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This compound
-
Selected solvents (e.g., Water, PBS, DMSO, Methanol)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Analytical balance
-
Microcentrifuge
-
-
Methodology:
-
Add an excess amount of lyophilized this compound to a pre-weighed microcentrifuge tube.
-
Record the total weight.
-
Add a known volume (e.g., 500 µL) of the desired solvent to the tube.
-
Incubate the tube at a constant temperature (e.g., 25°C) with vigorous shaking for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved peptide.
-
Carefully remove the supernatant.
-
Dry the microcentrifuge tube containing the remaining peptide pellet under vacuum until all solvent has evaporated.
-
Weigh the tube with the dried, undissolved peptide.
-
Calculate the mass of the dissolved peptide by subtracting the mass of the undissolved peptide from the initial mass of the peptide added.
-
Express the solubility as mg/mL.
-
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Detection
This protocol is for the detection of β-sheet-rich aggregates.
-
Objective: To monitor the aggregation of this compound over time.
-
Materials:
-
This compound peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare a working solution of the peptide in the assay buffer at the desired concentration.
-
Prepare a ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 20 µM.
-
In a 96-well plate, add 100 µL of the peptide solution to the sample wells.
-
Add 100 µL of assay buffer without the peptide to the blank wells.
-
Add 100 µL of the ThT working solution to all wells.
-
Incubate the plate at 37°C, with intermittent shaking if desired to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Subtract the average fluorescence of the blank wells from the sample wells to correct for background fluorescence. An increase in fluorescence over time indicates the formation of β-sheet aggregates.
-
Visualizations
Caption: Proposed mechanism of this compound aggregation.
Caption: Decision tree for troubleshooting aggregation issues.
Technical Support Center: Improving Yield in Boc-Phe-Gly-OMe Synthesis
Welcome to the technical support center for the synthesis of Boc-Phe-Gly-OMe. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields can stem from several factors throughout the experimental workflow. The most frequent issues include:
-
Incomplete Coupling Reactions: The peptide bond formation may not go to completion due to inefficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.[1]
-
Formation of Side Products: Unwanted side reactions can consume starting materials and complicate purification. Common side products include N-acylurea (when using carbodiimides), diketopiperazines, and racemized products.[1][2]
-
Losses During Purification: Significant amounts of the product can be lost during the workup and purification steps, such as extractions and column chromatography.[1][3]
-
Purity of Reagents: The presence of contaminants in starting materials, reagents, or solvents can severely disrupt coupling efficiency.
-
Incomplete Deprotection: If starting with an esterified amino acid salt (e.g., H-Gly-OMe·HCl), incomplete neutralization to the free amine will reduce the amount of nucleophile available for the coupling reaction.
Q2: How can I effectively monitor the progress of the coupling reaction?
For solution-phase synthesis, Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting materials (Boc-Phe-OH and H-Gly-OMe), you can track the consumption of the reactants and the appearance of the new dipeptide product spot. The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate.
Q3: My analysis shows several unexpected peaks. What are the likely side products and how can they be minimized?
Unexpected peaks often indicate the formation of side products. The most common are:
-
Racemization: The chiral center of the phenylalanine can invert, leading to the formation of the Boc-D-Phe-Gly-OMe diastereomer, which can be difficult to separate from the desired product.
-
Minimization: Perform the coupling reaction at a lower temperature (e.g., 0°C) and use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure alongside your coupling reagent.
-
-
N-acylurea Formation: When using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC), the activated O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which consumes the activated amino acid.
-
Minimization: The use of additives like HOBt can trap the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement.
-
-
Diketopiperazine Formation: This intramolecular cyclization is a common side reaction at the dipeptide stage, leading to a loss of the linear peptide.
-
Minimization: Avoid prolonged reaction times or basic conditions after the dipeptide has been formed and deprotected, as this can promote cyclization.
-
Q4: How does the choice of coupling reagent affect the reaction yield and purity?
The choice of coupling reagent is critical for both yield and purity, as it governs the efficiency of peptide bond formation and the potential for side reactions. Modern onium salt reagents are often preferred for their high efficiency and speed, though carbodiimides remain a cost-effective option, especially when used with additives.
Data Presentation: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Additive(s) | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | HOBt, Oxyma | Cost-effective; DCU byproduct from DCC is easily filtered in solution phase. | Slower reaction times; Can cause significant racemization without additives; N-acylurea formation. |
| Onium Salts (Aminium/Uronium) | HBTU, HATU | DIEA, NMM | Highly efficient with fast reaction times; Low racemization. | More expensive; Byproducts are water-soluble, simplifying workup. Can cause guanidinylation of the free amine if used in excess. |
| Onium Salts (Phosphonium) | PyBOP | DIEA, NMM | High reactivity; Does not cause guanidinylation side reaction. | More expensive than carbodiimides. |
| Other | COMU | DIEA, NMM | High reactivity, possibly superior for hindered couplings; Non-explosive. | Limited solution stability. |
Q5: My crude product is a difficult-to-purify oil. What steps can I take?
An oily product often contains residual solvents or impurities. Consider the following strategies:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can often induce crystallization or precipitate the product as a solid.
-
Salt Formation: For acidic products, conversion to a dicyclohexylamine (DCHA) salt can produce a stable, crystalline solid that is easier to handle and purify by recrystallization.
-
Chromatography Optimization: Carefully select the solvent system for flash column chromatography. Common systems for this dipeptide include gradients of ethyl acetate in hexane.
Troubleshooting Guide
Problem: Low Yield or Incomplete Reaction
If your reaction has stalled or resulted in a low yield of the desired product, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low yield reactions.
Experimental Protocols
General Workflow for this compound Synthesis
The synthesis follows a straightforward, multi-step process from starting materials to the final purified product.
References
Boc-phe-gly-ome cleavage cocktail optimization
Welcome to the Technical Support Center for Boc-Phe-Gly-OMe Cleavage Cocktail Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-L-phenylalanyl-glycine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Boc group cleavage?
A1: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group used for the α-amino group of amino acids.[1] The cleavage mechanism involves treatment with a strong acid, such as Trifluoroacetic acid (TFA). The acid protonates the carbamate, which then fragments to release the deprotected amine (as an ammonium salt), carbon dioxide, and a stable tert-butyl cation.[2][3] Due to its sensitivity to acid, the Boc group can often be removed selectively in the presence of other protecting groups.[4]
Q2: I am observing incomplete Boc deprotection. What are the possible causes and how can I resolve this?
A2: Incomplete Boc deprotection is a common issue that can stem from several factors. The primary causes and their solutions are outlined below:
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Insufficient Acid: The reaction may require more than catalytic amounts of acid, especially if the substrate contains basic functional groups that consume the acid.[2]
-
Solution: Increase the concentration of the acid (e.g., move from 25% TFA in DCM to 50% or even neat TFA) or increase the equivalents of acid used.
-
-
Poor Reagent Quality: TFA is hygroscopic, and the presence of water can decrease its effective acidity, slowing the reaction.
-
Solution: Use fresh, anhydrous reagents and solvents.
-
-
Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low, particularly for sterically hindered substrates.
-
Solution: Extend the reaction time and monitor progress using a suitable analytical method like TLC. Gentle heating can be applied, but must be done cautiously to avoid side reactions.
-
-
Steric Hindrance: Bulky amino acid side chains near the Boc group can impede the access of the acidic reagent, slowing the cleavage reaction.
-
Solution: Increase the reaction time or use a stronger acidic cocktail.
-
Q3: My analysis shows unexpected higher mass peaks after the cleavage reaction. What is the likely cause?
A3: The generation of a highly reactive tert-butyl cation during Boc cleavage is a primary source of side reactions. This cation is a potent alkylating agent and can react with nucleophilic sites on your peptide, leading to undesired, higher molecular weight by-products. Electron-rich aromatic rings, thiols (cysteine), and thioethers (methionine) are particularly susceptible to this alkylation.
Q4: What is a "scavenger" and why is it critical in a cleavage cocktail?
A4: A scavenger is a nucleophilic compound added to the cleavage cocktail to trap reactive intermediates, primarily the tert-butyl cation generated during deprotection. By reacting with the cation, scavengers prevent it from modifying sensitive residues in the peptide chain, thus minimizing the formation of alkylated by-products. The choice of scavenger is crucial and depends on the amino acid composition of the peptide.
Cleavage Cocktail Optimization
The selection of an appropriate cleavage cocktail is paramount for achieving high yield and purity. The following table summarizes common cocktails and their applications.
| Cocktail Composition | Primary Application & Target Issue | Key Considerations |
| Standard Cocktail: 50% TFA in DCM (v/v) | General purpose Boc deprotection for peptides without sensitive residues (e.g., Trp, Met, Cys). | This is the most common starting point. Reaction is typically complete in 20-30 minutes at room temperature. |
| Scavenger Cocktail: 50% TFA in DCM with Scavengers | Prevents alkylation of sensitive residues. | Triisopropylsilane (TIS): Highly effective for trapping cations. A common mix is TFA/TIS/H₂O (95:2.5:2.5). |
| Thioanisole/DMS: Effective for protecting Methionine from S-alkylation. | ||
| Alternative Acid: 4M HCl in 1,4-Dioxane | Milder deprotection; useful when TFA-labile side-chain protecting groups must be preserved. | The reaction is often complete in under 30 minutes. The product precipitates as the hydrochloride salt. |
Diagrams
Caption: Boc deprotection pathway and potential side reaction.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Experimental Protocols
Protocol: Standard Boc Deprotection using TFA/DCM
This protocol describes a standard procedure for removing the Boc group from this compound.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 10-20 mL per gram of substrate).
-
Cooling: Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of TFA: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 25-50% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours). A ninhydrin stain can be used to visualize the newly formed primary amine, which will appear as a colored spot.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. The crude product will be the TFA salt of the dipeptide methyl ester.
-
To precipitate the product, add cold diethyl ether to the crude residue.
-
Stir or sonicate the mixture to break up any solids and form a fine precipitate.
-
Isolate the solid product by vacuum filtration, washing the solid with fresh, cold diethyl ether to remove any remaining organic impurities.
-
-
Drying: Dry the final product under high vacuum.
References
Storage and handling conditions to prevent Boc-phe-gly-ome degradation
An In-Depth Technical Guide to the Storage, Handling, and Stability of Boc-Phe-Gly-OMe.
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (this compound). Adhering to these guidelines is critical for ensuring experimental reproducibility and success in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid (lyophilized powder) this compound should be stored in a tightly sealed container in a freezer at -20°C or, preferably, -80°C.[1][2] The container should be protected from light and moisture to prevent degradation.[2] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can also help prolong its shelf life.
Q2: How should I handle the compound when weighing it for an experiment?
This compound, like many lyophilized peptides, can be hygroscopic. To prevent moisture absorption, which can reduce the purity and stability of the compound, the sealed container should be allowed to warm to room temperature in a desiccator before opening.[3] Weigh the desired amount quickly in a low-humidity environment and promptly reseal the container, ensuring the cap is tight.[3]
Q3: Can I store this compound in solution? If so, for how long?
Storing peptides in solution is generally not recommended for long periods as they are more susceptible to chemical degradation than in their solid state. If a stock solution must be prepared, use a sterile, slightly acidic buffer (pH 5-6) or an anhydrous organic solvent like DMF or acetonitrile. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them frozen at -20°C for a few weeks or -80°C for up to a month.
Q4: What are the primary chemical degradation pathways for this compound?
There are two main points of instability in the molecule:
-
Acid-catalyzed Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acid. Accidental exposure to acidic conditions (e.g., contaminated solvents, acidic glassware) during storage or handling can cleave the Boc group, yielding the free amine (H-Phe-Gly-OMe).
-
Ester Hydrolysis: The methyl ester (-OMe) group is susceptible to hydrolysis under both acidic and, more significantly, basic conditions. This reaction converts the methyl ester to a carboxylic acid, forming Boc-Phe-Gly-OH.
Troubleshooting Guide
Issue 1: My peptide coupling reaction has a low yield. Could my this compound be the cause?
While low coupling yields can stem from many factors, the quality of your reagents is a primary suspect.
-
Possible Cause 1: Boc Deprotection. If your this compound was inadvertently exposed to acid, a portion of it may have deprotected. The resulting free amine (H-Phe-Gly-OMe) will not couple with the growing peptide chain under standard conditions, leading to a lower yield of the desired product.
-
Possible Cause 2: Hydrolysis. If the methyl ester has been hydrolyzed to the carboxylic acid (Boc-Phe-Gly-OH), it will compete with your intended activated amino acid for coupling to the N-terminus of the peptide chain, leading to truncated sequences.
-
Troubleshooting Steps:
-
Check Purity: Analyze your this compound sample using HPLC (see protocol below) to check for the presence of degradation products.
-
Verify Reaction Conditions: Ensure your coupling reaction conditions are optimal and that all other reagents and solvents are anhydrous and of high quality.
-
Monitor Coupling: Use a qualitative method like the Kaiser test to confirm that the coupling reaction is going to completion. A positive test indicates free amines are still present, suggesting the coupling is incomplete.
-
A new peak, especially one with a different retention time, strongly suggests degradation or contamination.
-
More Polar Peak (Shorter Retention Time on Reverse Phase HPLC):
-
Boc-Phe-Gly-OH: This is the product of methyl ester hydrolysis. The free carboxylic acid is more polar than the methyl ester, causing it to elute earlier. Its mass will be 14 Da less than the parent compound (loss of CH₂).
-
H-Phe-Gly-OMe: This is the product of Boc group deprotection. The free amine is significantly more polar. Its mass will be 100 Da less than the parent compound (loss of C₅H₈O₂).
-
-
Troubleshooting Steps:
-
Analyze by LC-MS: The most effective way to identify the impurity is to use mass spectrometry coupled with HPLC. Determine the mass of the species in the new peak and compare it to the potential degradation products listed in the table below.
-
Review Handling Procedures: Re-evaluate your storage and handling procedures to identify potential sources of moisture or acid contamination.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C to -80°C | Years | Store in a tightly sealed, dark container. Allow to warm in a desiccator before opening. |
| Solid (Lyophilized) | 4°C | Short-term (Weeks) | Suitable for in-use vials, but freezer storage is preferred for all stock. |
| In Solution | -20°C to -80°C | Weeks to 1 Month | Not recommended. If necessary, use anhydrous solvent or sterile buffer, aliquot, and avoid freeze-thaw cycles. |
Table 2: Major Degradation Products and Their Mass Differences
| Degradation Product Name | Structure | Degradation Pathway | Mass Change (Da) | Expected HPLC Elution (Reverse Phase) |
| Boc-Phe-Gly-OH | Boc-NH-CH(Bn)-CO-NH-CH₂-COOH | Ester Hydrolysis | -14.02 | Earlier (More Polar) |
| H-Phe-Gly-OMe | H₂N-CH(Bn)-CO-NH-CH₂-COOCH₃ | Boc Deprotection | -100.05 | Earlier (More Polar) |
| H-Phe-Gly-OH | H₂N-CH(Bn)-CO-NH-CH₂-COOH | Both Pathways | -114.07 | Much Earlier (Most Polar) |
Note: Bn refers to the benzyl side chain of Phenylalanine.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a standard method to assess the purity of this compound and detect potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient: Start at 30% Solvent B, ramp to 90% Solvent B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: The purity is determined by the relative area of the main peak. The appearance of new, typically earlier-eluting peaks, indicates degradation.
Protocol 2: Kaiser Test for Monitoring Coupling Reaction Completeness
This test detects free primary amines on a resin during solid-phase peptide synthesis (SPPS). A positive result (blue beads) after a coupling step indicates that the reaction is incomplete.
-
Reagents:
-
Reagent A: 5 g Ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g Phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
-
Procedure:
-
Collect a small sample of resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the test tube at 100-110°C for 5 minutes.
-
-
Interpretation:
-
Dark Blue Beads/Solution: Positive result. Free primary amines are present, and the coupling is incomplete.
-
Colorless/Yellow Beads & Solution: Negative result. The coupling reaction is complete.
-
Visualizations
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for Boc-Protected Peptides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Boc-protected peptides, using Boc-Phe-Gly-OMe as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?
A: Peak tailing is a distortion where the trailing edge of a chromatographic peak extends further than its leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[2] This issue is particularly problematic as it can decrease the resolution between adjacent peaks, lead to inaccurate quantification, and reduce the overall reliability of the analytical method.[1][3] For peptides like this compound, which contain polar functional groups, maintaining peak symmetry is critical for achieving accurate purity assessments and reliable analytical results.
Q2: My peak for this compound is tailing. What are the most common causes?
A: Peak tailing for a specific compound like this compound is typically rooted in chemical interactions or method parameters. The primary causes include:
-
Secondary Interactions with Residual Silanols: This is the most frequent cause for peptides and other basic compounds.[1] Acidic silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with the peptide, causing delayed elution for some molecules.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, the compound can exist in multiple ionization states, leading to peak broadening and tailing.
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, causing peak distortion.
-
Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can lead to poor peak shape.
Q3: How can I systematically diagnose the cause of peak tailing?
A: A logical diagnostic approach is crucial. First, observe if the tailing affects only the this compound peak or all peaks in the chromatogram.
-
If all peaks are tailing, the problem is likely system-wide. This points towards a physical issue such as a partially blocked column inlet frit, a void in the column packing, or excessive extra-column volume.
-
If only the analyte peak is tailing, the cause is likely chemical. To differentiate further, inject a 10-fold diluted sample. If the peak shape improves and retention time increases slightly, the issue is column overload. If the tailing persists, the cause is most likely secondary chemical interactions.
Q4: How can I fix peak tailing caused by secondary silanol interactions?
A: Mitigating unwanted interactions with residual silanols is key to achieving symmetrical peaks for peptides.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions with the peptide.
-
Use a Modern, End-Capped Column: Employ a high-purity silica column where the residual silanols have been chemically deactivated ("end-capped"). This reduces the number of active sites available for secondary interactions.
-
Use Mobile Phase Additives: Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) into the mobile phase. TFA can mask the residual silanols and interact with the peptide, leading to sharper peaks.
Q5: Could my mobile phase be the problem? How should I optimize it?
A: Yes, the mobile phase composition is critical. The choice of acidic additive involves a trade-off between peak shape and detector compatibility, especially with mass spectrometry (MS).
-
Trifluoroacetic Acid (TFA): Excellent for UV detection as it provides sharp peaks but is known to cause significant signal suppression in MS.
-
Formic Acid (FA): The preferred additive for LC-MS due to its volatility and minimal ion suppression. However, it is a weaker acid and may result in poorer peak shapes compared to TFA.
-
Ammonium Formate: Using a buffer like ammonium formate increases the ionic strength of the mobile phase, which can help improve peak shape in MS-compatible methods.
-
Difluoroacetic Acid (DFA): Often considered a good compromise, offering improved peak shape over FA with significantly less ion suppression than TFA.
Q6: What should I do if all the peaks in my chromatogram are tailing?
A: When all peaks exhibit tailing, the issue is mechanical or systemic, affecting every compound regardless of its chemistry.
-
Check for Blockages: The column's inlet frit may be partially blocked by particulates from the sample or system. Try reversing and flushing the column to dislodge debris. If this fails, the frit or the column may need replacement.
-
Inspect for Column Voids: A void or channel in the column's packed bed can cause peak distortion. This is often caused by pressure shocks or operating outside the column's recommended pH range and requires column replacement.
-
Minimize Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector and detector, can cause peak broadening and tailing. Ensure all tubing is as short and narrow-diameter as possible and that all fittings are seated correctly.
Q7: How do sample concentration and injection solvent affect peak shape?
A: Overloading the column is a common cause of peak distortion. If the injected sample mass is too high, peaks will tail (often appearing as right triangles) and retention times will decrease. The solution is to dilute the sample or reduce the injection volume. Additionally, the sample should ideally be dissolved in the initial mobile phase. Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile) can cause the peak to be distorted or split.
Troubleshooting Guides and Data
Systematic Troubleshooting Workflow
The following workflow provides a step-by-step process for identifying and resolving the root cause of peak tailing.
Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.
Mechanism of Silanol Interaction
Secondary interactions with ionized silanol groups on the silica stationary phase are a primary cause of peak tailing for basic and polar analytes like peptides.
Caption: Mitigation of silanol interactions by lowering mobile phase pH.
Quantitative Data: Comparison of Mobile Phase Additives
The choice of acidic modifier in the mobile phase significantly impacts peak shape and MS compatibility.
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape (Asymmetry) | MS Compatibility | Notes |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Excellent (Low Asymmetry) | Poor (Ion Suppression) | A strong ion-pairing agent that effectively masks silanol interactions. |
| Formic Acid (FA) | 0.1% | Fair to Good | Excellent | Weaker acid; may result in more tailing than TFA, especially with low ionic strength mobile phases. |
| Ammonium Formate | 10-20 mM | Good | Excellent | Increases the mobile phase's ionic strength, which can improve peak shape over using formic acid alone. |
| Difluoroacetic Acid (DFA) | 0.05% - 0.1% | Very Good | Good | Serves as a compromise, providing good peak shape with much less ion suppression than TFA. |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a baseline reversed-phase HPLC method for purity analysis.
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at 1 mg/mL.
-
Detection: UV at 220 nm and 254 nm
Protocol 2: Diagnosing Column Overload
This procedure confirms if peak tailing is caused by injecting too much sample mass.
-
Prepare Samples: Prepare the sample at the standard concentration used for analysis (e.g., 1 mg/mL). Prepare a second sample that is a 10-fold dilution of the first (e.g., 0.1 mg/mL).
-
Initial Injection: Inject the standard concentration sample using the established HPLC method and record the chromatogram. Note the retention time and calculate the peak asymmetry factor.
-
Diluted Injection: Inject the 10-fold diluted sample using the exact same method.
-
Compare Results: Overlay the two chromatograms. If the peak shape in the diluted sample is significantly more symmetrical and its retention time has slightly increased, column overload is the cause of the tailing.
Protocol 3: Assessing Extra-Column Volume
This test helps determine if the HPLC system itself is contributing to peak broadening and tailing.
-
System Modification: Disconnect the analytical column from the HPLC system.
-
Install Union: In its place, connect the injector directly to the detector using a zero-dead-volume (ZDV) union.
-
Prepare Test Sample: Prepare a solution of a non-retained, UV-active compound (e.g., 0.1 mg/mL uracil or 1% acetone in mobile phase).
-
Injection: With the mobile phase flowing, inject a small volume (1-2 µL) of the test sample.
-
Analysis: Observe the resulting peak. In a system with minimal extra-column volume, the peak should be a very sharp, narrow, and symmetrical spike. If the peak is broad or shows significant tailing, it indicates that the system's tubing, fittings, or detector flow cell are contributing to poor peak shape.
References
Validation & Comparative
Confirming Boc-phe-gly-ome Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the confirmation of successful incorporation of protected amino acids is a critical checkpoint. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for verifying the synthesis of Boc-phe-gly-ome (N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester). Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in selecting the most appropriate method for your research needs.
Introduction
This compound is a protected dipeptide commonly used as a building block in the synthesis of larger peptides. Its molecular formula is C17H24N2O5, with a monoisotopic mass of 336.1685 Da.[1] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of phenylalanine prevents unwanted side reactions during peptide coupling. After synthesis, it is imperative to verify the correct molecular weight and structure of the dipeptide to ensure the integrity of the final peptide product. This guide explores the utility of mass spectrometry as a primary validation tool and compares it with other established analytical methods.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides direct evidence of the molecular weight of the synthesized peptide, making it a primary tool for confirming the incorporation of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptide analysis as it minimizes fragmentation of the parent molecule.
Expected Mass Spectrometry Data for this compound
The confirmation of this compound synthesis by ESI-MS would involve the detection of the protonated molecule [M+H]+ and characteristic fragment ions.
| Ion | Description | Predicted m/z |
| [M+H]+ | Protonated parent molecule | 337.1758 |
| [M+Na]+ | Sodiated parent molecule | 359.1577 |
| [M-C4H8+H]+ | Loss of isobutylene from the Boc group | 281.1188 |
| [M-C4H9O+H]+ | Loss of tert-butanol from the Boc group | 263.1082 |
| b2 | Boc-Phe+ | 266.1443 |
| y1 | Gly-OMe+ | 90.0555 |
Note: The predicted m/z values are calculated based on the monoisotopic mass of the most common isotopes.
Experimental Protocol: ESI-MS Analysis of this compound
1. Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Prepare a dilute solution (e.g., 10 µM) in a solvent compatible with ESI-MS, typically a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
2. Mass Spectrometry Analysis:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas Flow: 5-10 psi.
-
Drying Gas Flow: 4-8 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]+.
-
Tandem MS (MS/MS): If further structural confirmation is needed, perform a product ion scan on the [M+H]+ ion to observe the characteristic fragmentation pattern.
Mass Spectrometry Workflow
Caption: Workflow for confirming this compound incorporation by mass spectrometry.
Alternative Analytical Techniques
While mass spectrometry is a primary method for confirming the synthesis of this compound, other techniques can provide complementary structural information and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are invaluable for confirming the structure of this compound.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified dipeptide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Data Acquisition:
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to observe include the singlet for the Boc group protons (~1.4 ppm), the methyl ester protons (~3.7 ppm), the amide and α-protons of the amino acid residues, and the aromatic protons of the phenylalanine side chain.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Characteristic signals include those for the Boc group carbons, the carbonyl carbons of the ester and amide groups, and the aromatic carbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is an excellent method for assessing the purity of the synthesized this compound and separating it from any unreacted starting materials or byproducts.
Experimental Protocol: HPLC Analysis of this compound
1. Sample and Mobile Phase Preparation:
-
Sample: Dissolve a small amount of the crude or purified product in the mobile phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
2. HPLC Analysis:
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
-
Detection Wavelength: 220 nm and 280 nm (for the phenyl group).
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Analysis: The retention time of the main peak corresponding to this compound can be compared to a standard if available. The peak area of the main product relative to the total peak area provides a measure of its purity.
Amino Acid Analysis (AAA)
Amino Acid Analysis is used to determine the amino acid composition of a peptide. For a dipeptide like this compound, this technique can confirm the presence of phenylalanine and glycine in the correct ratio.
Experimental Protocol: Amino Acid Analysis
1. Hydrolysis:
-
The peptide bond is hydrolyzed to break it down into its constituent amino acids. This is typically done by heating the sample in 6M HCl at 110°C for 24 hours. Note that the Boc protecting group will also be cleaved during this process.
2. Derivatization:
-
The free amino acids are derivatized to make them detectable, often by reaction with phenylisothiocyanate (PITC) or other reagents.
3. Separation and Quantification:
-
The derivatized amino acids are separated and quantified, usually by reversed-phase HPLC. The ratio of phenylalanine to glycine should be approximately 1:1.
Comparison of Analytical Techniques
| Technique | Principle | Sample Requirement | Information Obtained | Pros | Cons |
| Mass Spectrometry (ESI-MS) | Measures mass-to-charge ratio of ionized molecules. | Low (µg to ng) | Molecular weight, fragmentation pattern (sequence information). | High sensitivity, speed, direct confirmation of molecular weight. | Provides limited information on purity of isomers. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | High (mg) | Detailed 3D structure, connectivity of atoms, purity. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity, more complex data analysis, requires pure sample. |
| HPLC | Separates components of a mixture based on their affinity for stationary and mobile phases. | Low (µg) | Purity, retention time (identification if standard is available). | Excellent for purity assessment, quantitative. | Does not provide direct structural information. |
| Amino Acid Analysis | Hydrolyzes peptide and quantifies constituent amino acids. | Moderate (µg) | Amino acid composition and ratio. | Confirms the presence and ratio of expected amino acids. | Destructive, does not confirm sequence or protecting group integrity. |
Conclusion
For the initial confirmation of this compound incorporation, mass spectrometry is the most direct and sensitive method, providing unequivocal evidence of the correct molecular weight. For a comprehensive characterization, a combination of techniques is recommended. HPLC is essential for assessing the purity of the synthesized dipeptide, while NMR spectroscopy offers detailed structural verification. Amino Acid Analysis can serve as a secondary confirmation of the amino acid composition. The choice of analytical method will ultimately depend on the specific requirements of the research, available instrumentation, and the desired level of characterization.
References
Comparative Guide to HPLC Analysis for Boc-Phe-Gly-OMe Peptide Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of peptide purity is a critical checkpoint in synthetic chemistry and drug development, ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Boc-Phe-Gly-OMe, a protected dipeptide intermediate. We will compare two common reversed-phase HPLC (RP-HPLC) conditions to illustrate how column and mobile phase selection can influence separation and purity analysis.
Introduction to the Analytical Challenge
This compound is a hydrophobic, protected dipeptide. A robust HPLC method must effectively separate the target peptide from potential impurities generated during synthesis. These impurities can include unreacted starting materials (Boc-Phe), by-products from deprotection, or other side-reaction products. Reversed-phase HPLC is the standard and most effective technique for this type of analysis, separating molecules based on their hydrophobicity.[1][2][3]
Comparison of HPLC Methods
The choice of stationary phase (column) and mobile phase modifiers are key variables in optimizing peptide separations.[4][5] Below, we compare a standard C18 column with a Phenyl-Hexyl column, and the use of trifluoroacetic acid (TFA) versus formic acid (FA) as a mobile phase additive.
Method A represents a widely used, robust method for general peptide analysis, employing a C18 stationary phase and TFA. Method B offers an alternative selectivity, particularly useful for compounds containing aromatic moieties like phenylalanine, by using a Phenyl-Hexyl column and formic acid, which is also more compatible with mass spectrometry (MS).
Data Presentation
The following table summarizes hypothetical, yet typical, results for the HPLC analysis of a this compound sample under two different sets of conditions. The sample is assumed to contain the main product and a common, slightly more polar impurity (e.g., a hydrolysis by-product).
| Parameter | Method A: C18 Column, 0.1% TFA | Method B: Phenyl-Hexyl Column, 0.1% FA |
| Main Peak (this compound) | ||
| Retention Time (min) | 15.2 | 16.5 |
| Peak Area (%) | 98.5 | 98.6 |
| Tailing Factor | 1.1 | 1.05 |
| Impurity Peak | ||
| Retention Time (min) | 14.1 | 15.0 |
| Peak Area (%) | 1.5 | 1.4 |
| Resolution (Main vs. Impurity) | 2.1 | 2.8 |
| Calculated Purity (%) | 98.5% | 98.6% |
Analysis:
-
Retention: The Phenyl-Hexyl column in Method B provides slightly longer retention times, indicating a stronger interaction with the aromatic phenylalanine residue.
-
Resolution: Method B shows significantly better resolution between the main peak and the impurity. The alternative selectivity of the Phenyl-Hexyl phase can enhance the separation of structurally similar compounds.
-
Peak Shape: Both methods provide good peak symmetry, with Method B showing a slight improvement.
-
Purity: The calculated purity is consistent between both methods, lending confidence to the result. However, the superior resolution in Method B provides a more reliable quantification by ensuring baseline separation of the peaks.
Experimental Protocols
Detailed methodologies for the two comparative HPLC analyses are provided below.
Method A: Standard C18 Separation with TFA
-
Objective: To determine the purity of this compound using a standard C18 reversed-phase column with a TFA-modified mobile phase.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
This compound sample.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water. (Add 1 mL TFA to 999 mL water).
-
Mobile Phase B: 0.1% TFA in acetonitrile. (Add 1 mL TFA to 999 mL ACN).
-
-
Sample Preparation:
-
Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (for peptide bonds) and 254 nm (for the aromatic ring).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (Linear Gradient)
-
25-28 min: 90% B
-
28-30 min: 30% B (Re-equilibration)
-
-
Method B: Phenyl-Hexyl Separation with Formic Acid
-
Objective: To provide an alternative selectivity for purity analysis of this compound, particularly to resolve aromatic impurities, using a Phenyl-Hexyl column and an MS-compatible mobile phase.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
This compound sample.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Formic acid (FA), HPLC grade.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in water. (Add 1 mL FA to 999 mL water).
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile. (Add 1 mL FA to 999 mL ACN).
-
-
Sample Preparation:
-
Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: (Identical to Method A for direct comparison)
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (Linear Gradient)
-
25-28 min: 90% B
-
28-30 min: 30% B (Re-equilibration)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of a synthetic peptide like this compound, from sample preparation to final purity determination.
Caption: General workflow for the HPLC purity analysis of a synthetic peptide.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. bachem.com [bachem.com]
- 4. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. waters.com [waters.com]
A Researcher's Guide to the NMR Characterization of Boc-Phe-Gly-OMe
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a critical step in ensuring the integrity and reliability of their work. This guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe), a common dipeptide intermediate. We present a comparative analysis of NMR spectroscopy against other common analytical techniques, detailed experimental protocols, and quantitative NMR data to support your research.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful analytical technique for the unambiguous structural elucidation of organic molecules, including peptides.[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which is indispensable for confirming the successful synthesis of a target peptide and identifying any potential impurities.
Comparative Analysis of Analytical Techniques
While NMR spectroscopy is a cornerstone for structural determination, a multi-faceted analytical approach is often employed for comprehensive peptide characterization. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized peptide, while Mass Spectrometry (MS) provides an accurate determination of the molecular weight.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural information, including proton and carbon environments, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structure confirmation. | Lower sensitivity compared to MS, can be complex to interpret for larger molecules. |
| Mass Spectrometry (MS) | Precise molecular weight of the peptide and its fragments. | High sensitivity, suitable for identifying post-translational modifications. | Does not provide detailed structural connectivity or stereochemical information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the peptide sample by separating it from byproducts and starting materials. | Quantitative purity assessment, well-established and robust technique. | Does not provide structural information. |
NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for (S)-Boc-Phe-Gly-OMe recorded in Chloroform-d (CDCl₃).[2]
¹H NMR Data (400.0 MHz, CDCl₃)
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Phenyl (Ar-H) | 7.32-7.20 | m | 5H |
| Amide (NH) of Gly | 6.43 | br s | 1H |
| Amide (NH) of Phe | 5.00 | br s | 1H |
| α-CH of Phe | 4.40 | br s | 1H |
| α-CH₂ of Gly | 4.07-3.96 | m | 2H |
| -OCH₃ | 3.73 | s | 3H |
| β-CH₂ of Phe | 3.11-3.06 | m | 2H |
| Boc (C(CH₃)₃) | 1.40 | s | 9H |
¹³C NMR Data (101.6 MHz, CDCl₃)
| Carbon | Chemical Shift (δ) ppm |
| C=O (Amide, Phe) | 170.5 |
| C=O (Ester, Gly) | 168.9 |
| C=O (Boc) | 154.4 |
| Cq (Aromatic) | 135.5 |
| CH (Aromatic) | 128.3 |
| CH (Aromatic) | 127.7 |
| CH (Aromatic) | 126.0 |
| Cq (Boc) | 79.4 |
| α-CH (Phe) | 54.6 |
| -OCH₃ | 51.4 |
| α-CH₂ (Gly) | 40.2 |
| β-CH₂ (Phe) | 37.3 |
| C(CH₃)₃ (Boc) | 27.2 |
Experimental Protocols
A standardized experimental protocol is crucial for obtaining high-quality and reproducible NMR data.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to minimize interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of the peptide in 0.5-0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.[1]
-
NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for optimal signal dispersion and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[3]
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.[3] Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
2D NMR (Optional but Recommended): For more complex peptides or to resolve signal overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals definitively.
Visualizing the Characterization Workflow and Molecular Structure
To further clarify the process and the molecule of interest, the following diagrams have been generated.
Caption: Experimental workflow for the NMR characterization of this compound.
Caption: Chemical structure of this compound highlighting key functional groups.
References
A Comparative Guide to Boc vs. Fmoc Strategy for Phenylalanine-Glycine Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that influences the yield, purity, and overall success of the synthesis. This is particularly true for sequences prone to specific side reactions, such as the dipeptide Phenylalanine-Glycine (Phe-Gly), which is susceptible to diketopiperazine (DKP) formation. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of Phe-Gly containing peptides, supported by experimental data and detailed protocols.
At a Glance: Boc vs. Fmoc for Phe-Gly Synthesis
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations for Phe-Gly |
| Nα-Deprotection | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) | Fmoc deprotection conditions can induce diketopiperazine formation in Phe-Gly sequences. |
| Side-Chain Protection | Benzyl-based (acid-labile) | tert-Butyl-based (acid-labile) | Orthogonal in Fmoc, quasi-orthogonal in Boc. |
| Final Cleavage | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) | Fmoc strategy uses milder overall conditions.[1] |
| Major Side Reaction | Acid-catalyzed side reactions | Diketopiperazine (DKP) formation | DKP formation is a significant issue in Fmoc synthesis of Phe-Gly, leading to yield loss.[2][3][4][5] |
| Typical Crude Purity | Generally 70-85% | Generally >90% (if DKP is minimized) | Purity in Fmoc is highly dependent on controlling DKP formation. |
| Typical Overall Yield | Typically 60-80% | Can be >85% but significantly reduced by DKP formation | Yield in Fmoc can be drastically lowered by the cleavage of the dipeptide from the resin as DKP. |
| Suitability for Phe-Gly | Often preferred for sequences prone to DKP formation. Better for hydrophobic peptides. | Requires careful optimization to minimize DKP formation. | Boc strategy avoids the base-catalyzed DKP formation. |
The Challenge of Phenylalanine-Glycine: Diketopiperazine Formation
The synthesis of peptides containing the Phe-Gly motif using the Fmoc strategy is often complicated by the formation of a cyclic dipeptide byproduct, cyclo(Phe-Gly), also known as a diketopiperazine (DKP). This side reaction occurs after the removal of the Fmoc group from the phenylalanine residue. The newly liberated N-terminal amine of phenylalanine can attack the ester linkage anchoring the glycine to the resin, leading to the cleavage of the dipeptide from the solid support. This results in a significant loss of yield.
The base-catalyzed nature of Fmoc deprotection, typically using piperidine, facilitates this intramolecular cyclization. Studies have shown that standard Fmoc deprotection conditions (20% piperidine in DMF) can lead to substantial DKP formation.
In contrast, the Boc strategy circumvents this issue as the Nα-deprotection is carried out under acidic conditions using trifluoroacetic acid (TFA). This protonates the N-terminal amine, preventing it from acting as a nucleophile and thus inhibiting DKP formation.
Quantitative Data on Diketopiperazine Formation in Fmoc SPPS
| Deprotection Condition (Fmoc-SPPS) | DKP Formation (%) | Implication for Phe-Gly Synthesis |
| 20% Piperidine in DMF | 13.8% | Significant yield loss can be expected with standard Fmoc protocols. |
| 5% Piperidine in DMF | 12.2% | Reducing piperidine concentration has a minimal effect on reducing DKP formation. |
| 5% Piperazine in NMP | <4% | Alternative bases can significantly suppress DKP formation. |
| 2% DBU / 5% Piperazine in NMP | <4% | A combination of weaker and stronger non-nucleophilic bases can be highly effective. |
Data is illustrative and based on studies of DKP formation in susceptible sequences.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a Phe-Gly dipeptide using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Protocol for Phe-Gly
This protocol describes the synthesis of H-Phe-Gly-OH on a Merrifield resin.
1. Resin Preparation and First Amino Acid Attachment (Glycine):
-
Swell 1 g of Merrifield resin (1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.
-
Prepare the cesium salt of Boc-Gly-OH by dissolving Boc-Gly-OH (3 eq.) and cesium carbonate (1.5 eq.) in a mixture of ethanol and water. Lyophilize to dryness.
-
Dissolve the Boc-Gly-OCs salt in DMF (10 mL) and add to the swollen resin.
-
Heat the mixture at 50°C for 24 hours.
-
Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
2. Nα-Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Drain the solution and add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), isopropanol (IPA) (3 x 10 mL), and DCM (3 x 10 mL).
3. Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL) and agitate for 5 minutes. Repeat once.
-
Wash the resin with DCM (3 x 10 mL).
4. Coupling of Second Amino Acid (Phenylalanine):
-
In a separate vial, dissolve Boc-Phe-OH (3 eq.) and HOBt (3 eq.) in DMF (5 mL).
-
Add DIC (3 eq.) and allow the activation to proceed for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling completion using a ninhydrin test.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
5. Final Cleavage:
-
Wash the resin with methanol (3 x 10 mL) and dry under vacuum.
-
In a specialized HF cleavage apparatus, add 1 mL of anisole (scavenger) to the dried resin.
-
Cool the vessel to -78°C and distill anhydrous HF (10 mL) into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in an appropriate solvent for purification by RP-HPLC.
Fmoc Solid-Phase Peptide Synthesis Protocol for Phe-Gly
This protocol describes the synthesis of H-Phe-Gly-NH₂ on a Rink Amide resin. To minimize DKP formation, a 2-chlorotrityl chloride resin can be used for the synthesis of peptide acids, as its steric hindrance can reduce this side reaction.
1. Resin Preparation and Fmoc Deprotection:
-
Swell 1 g of Rink Amide resin (0.5 mmol/g) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Add a solution of 20% piperidine in DMF (10 mL) and agitate for 5 minutes.
-
Drain the solution and add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
2. First Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.) and HCTU (2.9 eq.) in DMF (5 mL).
-
Add DIEA (6 eq.) and allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a ninhydrin test.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
3. Nα-Fmoc Deprotection:
-
Repeat step 1.
4. Coupling of Second Amino Acid (Phenylalanine):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.) and HCTU (2.9 eq.) in DMF (5 mL).
-
Add DIEA (6 eq.) and allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling completion using a ninhydrin test.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
5. Final Fmoc Deprotection:
-
Repeat step 1.
6. Final Cleavage:
-
Wash the resin with methanol (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours.
-
Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dissolve the crude peptide in an appropriate solvent for purification by RP-HPLC.
Visualizing the Synthesis Strategies and Side Reactions
To further illustrate the workflows and the critical DKP side reaction, the following diagrams are provided.
Conclusion
The choice between Boc and Fmoc strategies for the synthesis of Phenylalanine-Glycine containing peptides requires careful consideration of the inherent risk of diketopiperazine formation. While the Fmoc strategy is generally favored for its milder conditions and orthogonality, the base-catalyzed deprotection step poses a significant challenge for Phe-Gly sequences, often leading to substantial yield loss. The Boc strategy, with its acid-labile protecting groups, effectively mitigates the risk of DKP formation and may be the more robust choice for these specific sequences, particularly when synthesizing longer or more hydrophobic peptides. For researchers opting for the Fmoc strategy, careful optimization of deprotection conditions, such as using alternative bases to piperidine, is crucial to minimize this problematic side reaction and achieve a successful synthesis.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Phe-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of peptides is a critical aspect of drug discovery and development. The choice of coupling reagent for the formation of the amide bond between two amino acids directly influences the reaction's success, impacting yield, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of the efficacy of three widely used coupling reagents—HATU, HBTU, and EDC/HOBt—for the solution-phase synthesis of the dipeptide Boc-Phe-Gly-OMe.
Performance Comparison of Coupling Reagents
| Coupling Reagent | Typical Yield | Racemization | Key Advantages & Disadvantages |
| HATU | High (>90%) | Very Low | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost compared to other reagents.[1] |
| HBTU | High (>90%) | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[1] |
| EDC/HOBt | Good (70-90%) | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup. Disadvantages: Generally lower reactivity compared to uronium salts; HOBt is essential to suppress racemization. |
Experimental Workflow
The general workflow for the solution-phase synthesis of this compound involves the activation of the carboxylic acid of Boc-Phe-OH, followed by the nucleophilic attack of the amino group of Gly-OMe. The process is followed by a workup and purification step.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using HATU, HBTU, and EDC/HOBt. These protocols are adapted from established procedures for similar dipeptide syntheses.
Protocol 1: HATU Mediated Coupling
This protocol is adapted from general procedures for HATU-mediated solution-phase peptide coupling and is expected to provide high yield and minimal racemization.
Materials:
-
Boc-Phe-OH (1.0 eq)
-
H-Gly-OMe·HCl (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the neutralized H-Gly-OMe solution to the pre-activated Boc-Phe-OH mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Protocol 2: HBTU Mediated Coupling
This protocol utilizes the more cost-effective uronium salt HBTU and is expected to give high yields with low levels of racemization.
Materials:
-
Boc-Phe-OH (1.0 eq)
-
H-Gly-OMe·HCl (1.2 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.
-
Add the solution of H-Gly-OMe to the pre-activated Boc-Phe-OH mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: EDC/HOBt Mediated Coupling
This protocol employs the economical carbodiimide reagent EDC in conjunction with the racemization-suppressing additive HOBt.
Materials:
-
Boc-Phe-OH (1.0 eq)
-
H-Gly-OMe·HCl (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, suspend H-Gly-OMe·HCl (1.1 eq) in anhydrous DCM or DMF. To this suspension, add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the Boc-Phe-OH and HOBt mixture to 0 °C in an ice bath.
-
Add the prepared solution of H-Gly-OMe to the cooled Boc-Phe-OH and HOBt mixture.
-
Slowly add EDC (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in selecting a coupling reagent based on key performance indicators.
References
A Researcher's Guide to Orthogonal Protecting Group Strategies for Boc-Phe-Gly-OMe
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. This guide provides an objective comparison of orthogonal protecting group strategies for the dipeptide Boc-Phe-Gly-OMe, supported by experimental data and detailed protocols to inform synthetic planning and execution.
The dipeptide N-tert-butyloxycarbonyl-L-phenylalanyl-L-glycine methyl ester (this compound) presents a common scenario in peptide synthesis where two distinct protecting groups, the acid-labile Boc group and the base-labile methyl ester, are employed. An orthogonal strategy allows for the selective removal of one protecting group while the other remains intact, enabling precise control over the synthetic route. This guide explores the selective deprotection of this compound and compares it with a fully orthogonal alternative, Fmoc-Phe-Gly-OAll.
Comparison of Orthogonal Deprotection Strategies
The efficiency and selectivity of deprotection are critical for maximizing yield and purity. The following tables summarize quantitative data for the selective deprotection of this compound and an alternative orthogonal strategy.
Table 1: Selective Deprotection of this compound
This table outlines the performance of common methods for the selective removal of the Boc and methyl ester protecting groups from this compound.
| Target Product | Deprotection Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| H-Phe-Gly-OMe | 50% TFA in DCM | Dichloromethane (DCM) | 30 min | 25 | >95 | >98 | [1] |
| H-Phe-Gly-OMe | 4M HCl in Dioxane | Dioxane | 1-2 h | 25 | High | High | General Protocol |
| Boc-Phe-Gly-OH | 1M LiOH | THF/Water (3:1) | 1-3 h | 25 | ~90 | >97 | General Protocol |
| Boc-Phe-Gly-OH | 1M NaOH | Methanol/Water (3:1) | 1-2 h | 25 | ~85 | >95 | General Protocol |
Table 2: Alternative Orthogonal Strategy: Fmoc-Phe-Gly-OAll
This table presents data for a fully orthogonal strategy utilizing the base-labile Fmoc group and the palladium-catalyzed removable Allyl (All) ester.
| Target Product | Deprotection Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| H-Phe-Gly-OAll | 20% Piperidine in DMF | Dimethylformamide (DMF) | 20 min | 25 | >95 | >98 | General Protocol |
| Fmoc-Phe-Gly-OH | Pd(PPh₃)₄ / Phenylsilane | Dichloromethane (DCM) | 30 min | 25 | >90 | >97 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these strategies.
Protocol 1: Selective Deprotection of the Boc Group from this compound
Objective: To synthesize H-Phe-Gly-OMe by selectively removing the Boc protecting group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask.
-
Add TFA (10 equivalents) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield H-Phe-Gly-OMe.[1]
Protocol 2: Selective Hydrolysis of the Methyl Ester from this compound
Objective: To synthesize Boc-Phe-Gly-OH by selectively hydrolyzing the methyl ester.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (3:1) or methanol and water (3:1).
-
Add a 1M aqueous solution of LiOH or NaOH (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-Phe-Gly-OH.
Protocol 3: Synthesis and Orthogonal Deprotection of Fmoc-Phe-Gly-OAll
Objective: To demonstrate a fully orthogonal strategy for the synthesis and selective deprotection of a Phe-Gly dipeptide.
A. Synthesis of Fmoc-Phe-Gly-OAll:
-
Couple Fmoc-Phe-OH with H-Gly-OAll using standard peptide coupling reagents (e.g., HBTU, DIEA) in DMF.
-
Purify the resulting Fmoc-Phe-Gly-OAll by column chromatography.
B. Selective Deprotection of the Fmoc Group:
-
Dissolve Fmoc-Phe-Gly-OAll in DMF.
-
Add 20% piperidine in DMF and stir for 20 minutes at room temperature.
-
Concentrate the reaction mixture and purify to obtain H-Phe-Gly-OAll.
C. Selective Deprotection of the Allyl Ester:
-
Dissolve Fmoc-Phe-Gly-OAll in anhydrous DCM.
-
Add Pd(PPh₃)₄ (0.1 equivalents) and phenylsilane (3 equivalents).[2]
-
Stir at room temperature for 30 minutes.
-
Concentrate the reaction mixture and purify to yield Fmoc-Phe-Gly-OH.[2]
Visualizing Orthogonal Strategies
Diagrams illustrating the chemical logic and workflows can aid in understanding these strategies.
Caption: Orthogonal deprotection pathways for this compound and Fmoc-Phe-Gly-OAll.
Caption: Experimental workflows for the selective deprotection of this compound.
Conclusion
The choice of an orthogonal protecting group strategy is dictated by the overall synthetic plan, including the nature of subsequent reaction steps and the desired final product. For this compound, the Boc group can be efficiently removed under acidic conditions, while the methyl ester is cleaved with a base, demonstrating a viable, though not strictly orthogonal, strategy. The Fmoc/Allyl strategy for Phe-Gly offers a fully orthogonal alternative, where the N-terminal and C-terminal protecting groups are removed under distinct, non-interfering conditions. This guide provides the necessary data and protocols to enable researchers to make informed decisions for the synthesis of Phe-Gly containing peptides and to apply these principles to more complex synthetic challenges.
References
Comparative study of cleavage cocktails for Boc-protected peptides
A Comparative Guide to Cleavage Cocktails for Boc-Protected Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry, the final cleavage step is critical for obtaining the desired peptide with high purity and yield. This guide provides an objective comparison of common cleavage cocktails, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific peptide.
Introduction to Boc Cleavage Chemistry
In Boc-SPPS, the final step involves the removal of the N-terminal Boc group and all side-chain protecting groups, along with cleavage of the peptide from the resin support. This is typically achieved using a strong acid. The most common reagents for this purpose are anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).
During acid-mediated cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker. These carbocations can lead to undesired side reactions, such as alkylation of sensitive amino acid residues like tryptophan (Trp), methionine (Met), and cysteine (Cys). To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the reactive carbocations.
Primary Cleavage Reagents: A Comparative Overview
The choice of the primary cleavage reagent is a critical decision that depends on the peptide sequence, the available equipment, and safety considerations.
| Reagent | Advantages | Disadvantages |
| Anhydrous Hydrogen Fluoride (HF) | Highly effective and versatile for a wide range of peptides.[1][2][3] | Extremely toxic, corrosive, and requires a specialized, expensive apparatus.[1][2] |
| Trifluoromethanesulfonic Acid (TFMSA) | A strong acid that can be used as an alternative to HF without the need for specialized equipment. | Can lead to the formation of hygroscopic peptide salts, making isolation difficult. May not efficiently cleave some protecting groups like Arg(Tos). |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Reported to produce fewer side reactions and less hygroscopic peptide products compared to TFMSA. | May not be suitable for all protecting groups, such as Cys(Bzl) and Arg(NO2). Does not quantitatively reduce Met(O). |
The Critical Role of Scavengers
Scavengers are nucleophilic compounds added to the cleavage cocktail to quench the reactive carbocations generated during the cleavage process, thereby minimizing side reactions. The choice of scavengers is dictated by the amino acid composition of the peptide.
| Sensitive Residue | Common Side Reactions | Recommended Scavengers |
| Tryptophan (Trp) | Alkylation of the indole ring. | Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT), triisopropylsilane (TIS). |
| Methionine (Met) | S-alkylation, oxidation to methionine sulfoxide (Met(O)). | Thioanisole, dimethyl sulfide (DMS). |
| Cysteine (Cys) | S-alkylation, oxidation to disulfides. | 1,2-ethanedithiol (EDT), dithiothreitol (DTT), p-thiocresol. |
| Tyrosine (Tyr) | Alkylation of the phenolic ring. | Phenol, p-cresol, anisole. |
| Aspartic Acid (Asp) | Aspartimide formation, especially in Asp-Gly or Asp-Ser sequences. | Cleavage at low temperatures (0-5 °C) can minimize this. |
Quantitative Data on Cleavage Cocktail Performance
Table 1: Illustrative Comparison of Primary Cleavage Reagents
| Cleavage Reagent | Model Peptide | Crude Purity (HPLC %) | Major Side Products |
| HF/anisole (9:1) | Angiotensin II | ~90% | Alkylated products |
| TFMSA/TFA/thioanisole | [Gly8]-Angiotensin II | ~85-90% | Sulfonated products, hygroscopic salts |
| TMSOTf/TFA/m-cresol | Model Peptide | ~92% | Incomplete deprotection of certain groups |
Disclaimer: The data presented in this table is illustrative and based on typical outcomes reported in the literature. Actual results will vary depending on the specific peptide sequence, synthesis conditions, and laboratory technique.
Table 2: Illustrative Comparison of Scavenger Cocktails for a His-Containing Peptide
| Cleavage Cocktail (Reagent) | Composition | Crude Purity (HPLC %) | Major Side Products |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | ~95% | Minimal side products |
| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | ~90% | Minor oxidation products |
| Standard TFA/TIS/Water | TFA/TIS/water (95:2.5:2.5) | ~85% | Significant Trt-adducts on His |
Disclaimer: The data presented in this table is illustrative and based on typical outcomes reported in the literature for Fmoc-SPPS of a His-containing peptide, which highlights the importance of scavenger selection. Similar principles apply to Boc-SPPS.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results.
Protocol 1: Standard HF Cleavage
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Apparatus Setup: Place the dried peptide-resin in the reaction vessel of a specialized HF cleavage apparatus.
-
Scavenger Addition: Add the appropriate scavenger (e.g., 1 mL of anisole per gram of resin).
-
HF Condensation: Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath. Condense the desired amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum evaporation.
-
Peptide Precipitation: Suspend the resin in cold diethyl ether to precipitate the peptide.
-
Isolation: Filter the resin and wash the peptide precipitate with cold diethyl ether. Dry the peptide under vacuum.
Protocol 2: TFMSA Cleavage
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole (1:10:1 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and add the filtrate to cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether. Dry the peptide under vacuum.
Protocol 3: TMSOTf Cleavage
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common mixture is TMSOTf/TFA/m-cresol (1:10:1 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and add the filtrate to cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether. Dry the peptide under vacuum.
Visualizations
Boc-SPPS Cleavage and Deprotection Workflow
Caption: General workflow for the cleavage and deprotection of Boc-protected peptides.
Mechanism of Scavenger Action
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-phe-gly-ome
Essential safety protocols and logistical plans are critical for the secure and effective handling of Boc-phe-gly-ome in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information for the operational use and disposal of this compound, ensuring a safe and compliant research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a proactive approach to safety is paramount. The following personal protective equipment and engineering controls are essential to minimize exposure and ensure user safety.
| PPE / Control | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects against potential eye irritation from dust particles or splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[2][3] |
| Body Protection | Laboratory coat. | Protects clothing and skin from accidental spills.[2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher-level respirator. | Recommended, particularly when handling the powder form, to prevent inhalation and potential respiratory tract irritation. |
| Engineering Control | Operate within a certified chemical fume hood or in a well-ventilated area. | Minimizes the inhalation of airborne particles. |
Procedural Guidance for Handling and Disposal
Adherence to standardized procedures is crucial for both safety and experimental integrity. The following workflows outline the recommended steps for the operational handling and subsequent disposal of this compound.
Detailed Experimental Protocols
Standard Operating Procedure for Handling this compound:
-
Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above. All operations should be conducted within a certified chemical fume hood.
-
Weighing: When weighing the solid compound, use a clean, dedicated spatula. Handle the powder gently to minimize the generation of airborne dust.
-
Dissolution: If preparing a solution, slowly add the this compound powder to the desired solvent. Stir the mixture gently until the solid is fully dissolved.
-
Reaction: During the course of a reaction, continue to work within the fume hood and monitor the experiment for any unexpected changes.
Disposal Plan:
A comprehensive disposal plan should be in place before beginning any experiment.
-
Waste Segregation: All waste containing this compound, whether solid, liquid, or contaminated materials, must be treated as chemical waste. Do not dispose of this compound in the general trash or down the drain.
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container that is compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for chemical waste.
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, are to be considered contaminated. These items should be collected in a separate, clearly labeled container for chemical waste.
-
Storage and Disposal: Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Final disposal must be conducted through a licensed chemical waste disposal company in accordance with all federal, state, and local regulations.
By implementing these safety and handling protocols, researchers can mitigate risks and ensure the responsible use of this compound in their laboratories.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
